Molybdenum dimer
Description
Historical Perspectives on Molybdenum-Molybdenum Multiple Bonds
The journey into the world of molybdenum-molybdenum multiple bonds is a story of scientific discovery that challenged and reshaped fundamental concepts of chemical bonding. While the idea of a quadruple bond was first proposed for a dirhenium complex, [Re2Cl8]2-, the vast and diverse chemistry of dinuclear molybdenum compounds provided a fertile ground for exploring this new frontier. hud.ac.ukd-nb.infotamu.edupnas.org F. Albert Cotton was a pivotal figure in this field, and his work on compounds like dimolybdenum tetraacetate, Mo2(O2CCH3)4, was crucial in solidifying the concept of the quadruple bond. pnas.orgroyalsocietypublishing.orgnumberanalytics.com This bond, consisting of one sigma (σ), two pi (π), and one delta (δ) bond, arises from the overlap of d-orbitals on the adjacent molybdenum atoms. tamu.edupnas.org
The discovery of the quadruple bond opened the floodgates for the synthesis and characterization of a vast number of multiply-bonded dimetal complexes. d-nb.info The initial syntheses often involved the reduction of higher oxidation state molybdenum compounds. acs.org For instance, the reaction of molybdenum hexacarbonyl with acetic acid, though yielding only about 20%, was an early method to produce Mo2(O2CMe)4. royalsocietypublishing.org Over the years, more systematic and higher-yield synthetic routes have been developed.
The exploration did not stop at quadruple bonds. The quest for even higher bond orders led to the theoretical prediction and eventual synthesis of compounds with molybdenum-molybdenum quintuple bonds. wikipedia.orgrsc.org These remarkable molecules, stabilized by bulky ligands, feature a σ2π4δ4 electronic configuration, pushing the boundaries of known chemical bonding. wikipedia.org The first isolation of a dimolybdenum compound with a quintuple bond was reported in 2009, synthesized by the reduction of a Mo2 precursor with a quadruple bond. wikipedia.orgnycu.edu.tw
Significance of Dinuclear Molybdenum Complexes in Modern Inorganic Chemistry
Dinuclear molybdenum complexes are of significant interest for several reasons. They serve as fundamental models for understanding metal-metal bonding and the electronic communication between metal centers. pnas.orgnih.gov The ability to systematically vary the ligands surrounding the dimolybdenum core allows for a detailed investigation of how the electronic and steric properties of the ligands influence the nature and reactivity of the metal-metal bond.
The redox activity of the dimolybdenum unit is a key feature. pnas.org Oxidation or reduction of these complexes often occurs at the metal-metal bond, leading to changes in bond order. This has implications for their potential use in catalysis and materials science. For example, quadruply bonded dimolybdenum complexes have been investigated as catalysts for radical polymerization reactions. hud.ac.uk
Furthermore, the unique electronic structures of these complexes give rise to interesting photophysical properties. The δ to δ* (δ→δ*) electronic transition is a characteristic feature of quadruply bonded species and has been the subject of intense study. pnas.org The interaction of the dimolybdenum unit with conjugated organic molecules, such as oligothiophenes, can lead to long-lived emissive states, opening up possibilities for applications in areas like organic light-emitting diodes (OLEDs). pnas.org
The reactivity of the metal-metal multiple bonds is another area of active research. They have been shown to react with a variety of small molecules. For instance, nitric oxide (NO) reacts differently with quintuply bonded chromium and molybdenum dimers, highlighting the subtle electronic differences between these metals. nih.gov The quintuply bonded dimolybdenum complex can also act as a ligand, coordinating to other metal fragments, which opens up new avenues for the construction of novel polymetallic assemblies. nih.govcolab.ws
Overview of Research Trajectories in Molybdenum Dimer Systems
Current research in the field of dinuclear molybdenum chemistry is following several exciting trajectories. One major focus is the continued exploration of high-order metal-metal bonds. The synthesis of new quintuply bonded dimolybdenum complexes with different ligand sets is ongoing, with the aim of tuning their reactivity and stability. rsc.orgacs.org Computational studies, particularly using density functional theory (DFT), play a crucial role in understanding the complex bonding in these systems and in predicting the structures and properties of new molecules. acs.orgmdpi.comnih.gov
Another significant research direction is the incorporation of dimolybdenum units into larger, more complex molecular architectures. This includes the synthesis of "dimers of dimers," where two quadruply bonded dimolybdenum units are linked together. royalsocietypublishing.orgnih.gov The electronic communication between the two dimetal centers in these systems is of fundamental interest. The nature of the linker between the two dimers has a profound effect on the degree of electronic coupling. nih.gov
The application of dinuclear molybdenum complexes in catalysis remains a vibrant area of investigation. mdpi.com Researchers are exploring their potential in a variety of transformations, including oxygen atom transfer (OAT) reactions, which are relevant to the mechanisms of certain molybdenum-containing enzymes. mdpi.comrsc.org The development of molybdenum complexes that can activate small molecules like carbon dioxide and dinitrogen is also a major goal. mdpi.com
Furthermore, the study of dinuclear molybdenum complexes extends to the gas phase and to the understanding of interfacial interactions in two-dimensional materials. Gas-phase studies have revealed the existence of a diatomic Mo2 molecule with a sextuple bond. nycu.edu.twwikipedia.org Computational studies on molybdenum disulfide (MoS2) and related dichalcogenide dimers are providing insights into the nature of the interlayer interactions in these important 2D materials. mdpi.com
Structure
2D Structure
Properties
CAS No. |
12596-54-2 |
|---|---|
Molecular Formula |
Mo2 |
Molecular Weight |
191.9 g/mol |
InChI |
InChI=1S/2Mo |
InChI Key |
ZGHDMISTQPRNRG-UHFFFAOYSA-N |
SMILES |
[Mo]#[Mo] |
Canonical SMILES |
[Mo]=[Mo] |
Synonyms |
Molybdenum dimer |
Origin of Product |
United States |
Synthetic Methodologies for Dinuclear Molybdenum Complexes
Approaches to Molybdenum-Molybdenum Quadruple Bond Formation
The discovery of the quadruple bond in the [Re₂Cl₈]²⁻ anion opened a new chapter in transition metal chemistry, with molybdenum quickly becoming a key element in this field. illinois.edu The formation of a Mo-Mo quadruple bond, consisting of one σ, two π, and one δ bond, is typically achieved through two main strategies: the reduction of higher oxidation state molybdenum precursors and the assembly of dimeric units assisted by specific ligands. jove.comjove.com
A common and effective method for synthesizing quadruply bonded dimolybdenum complexes involves the reduction of molybdenum(III) or higher oxidation state precursors. For instance, the reaction of MoCl₃(THF)₃ with [Me₂Si{NLi(Dipp)}₂]₂ (where Dipp = 2,6-i-PrC₆H₃) initially yields a triply bonded dimolybdenum complex, 1,2-Mo₂Cl₂[Me₂Si(NDipp)₂]₂. Subsequent reduction of this complex using a sodium-mercury amalgam (Na/Hg) results in the formation of the quadruply bonded dimer Mo₂[Me₂Si(NDipp)₂]₂. nih.gov This reduction process adds the necessary electrons to the dimetal center to form the characteristic δ-bond of the quadruple bond. nih.gov
Another versatile precursor for quadruply bonded systems is molybdenum hexacarbonyl, Mo(CO)₆. illinois.edu Thermolysis of Mo(CO)₆ in the presence of carboxylic acids is a widely used method to produce dimolybdenum(II) carboxylates of the type Mo₂(O₂CR)₄. illinois.edu These paddlewheel complexes are stable and serve as excellent starting materials for the synthesis of other quadruply bonded species through ligand exchange reactions. rsc.orgrsc.org
The choice of reducing agent is critical and can influence the final product. Potassium graphite (B72142) (KC₈) has also been employed as a potent reducing agent in the synthesis of quadruply bonded molybdenum complexes, which can sometimes serve as precursors to even higher bond orders. hud.ac.uk
The strategic use of ligands is paramount in not only stabilizing the dimolybdenum core but also in directing the assembly of specific molecular architectures. nih.govresearchgate.net Bridging ligands, particularly dicarboxylates, have been extensively used to link Mo₂(O₂C-)₄ units into larger, well-defined structures. nih.gov By systematically varying the bridging angle and the length of these dicarboxylate linkers, researchers have successfully constructed a variety of metal-organic polygons and polyhedra. nih.govresearchgate.net This approach allows for a high degree of control over the final geometry of the molecular assembly. nih.gov
Formamidinate ligands have also proven to be highly effective in the synthesis of quadruply bonded dimolybdenum paddlewheel complexes. acs.org For example, the complex Mo₂(ArNC(H)NAr)₄, where Ar = p-(MeO)C₆H₄, is synthesized from Mo(CO)₆ and the corresponding formamidine (B1211174) ligand. jove.comjove.com The resulting paddlewheel structure exhibits the short Mo-Mo bond distance characteristic of a quadruple bond. researchgate.net The electronic properties of these complexes can be finely tuned by introducing substituents on the ligands, such as fluorine atoms, which can enhance the air stability of the complex by making the Mo₂ core more difficult to oxidize. rsc.orgacs.org
The following table summarizes selected examples of quadruply bonded dimolybdenum complexes and their characteristic Mo-Mo bond lengths.
| Compound | Mo-Mo Bond Length (Å) | Synthesis Method | Reference |
| [Mo₂(C₈H₇O₂)₄(C₄H₈O)₂]·2C₄H₈O | 2.1012(4) | Ligand exchange from Mo₂(OAc)₄ | researchgate.net |
| Mo₂[Me₂Si(NC₆H₄-2-SMe)₂]₂ | 2.110(1) | Ligand exchange from Mo₂(OAc)₄ | researchgate.net |
| Mo₂[Me₂Si(NDipp)₂]₂ | 2.1784(12) | Reduction of a triply bonded precursor | nih.gov |
| Mo₂(ArNC(H)NAr)₄ (Ar = p-(MeO)C₆H₄) | 2.0925(3) | From Mo(CO)₆ and formamidine | jove.comjove.com |
| Mo₂(μ-Cl)[Cl₂Li(OEt₂)][μ-η²-HC(N-2,6-i-Pr₂C₆H₃)₂]₂ | 2.0875(4) | Reaction of K₄Mo₂Cl₈ with a lithium amidinate | researchgate.net |
| Mo₂(μ-Cl)[Cl₂Li(OEt₂)][μ-η²-PhC(N-2,6-i-Pr₂C₆H₃)₂]₂ | 2.0756(8) | Reaction of K₄Mo₂Cl₈ with a lithium amidinate | researchgate.net |
Synthesis of Molybdenum-Molybdenum Quintuple Bonded Systems
The quest for metal-metal bonds of an order higher than four culminated in the successful synthesis of molybdenum-molybdenum quintuple bonds. These remarkable species are typically accessed through the reduction of specifically designed quadruply bonded precursors. researchgate.netnycu.edu.tw
A key strategy involves the use of bulky amidinate ligands that can stabilize the highly reactive Mo₂ core. nycu.edu.tw For instance, quadruply bonded dimolybdenum complexes of the type Mo₂(μ-Cl)[Cl₂Li(OEt₂)][μ-η²-RC(N-2,6-i-Pr₂C₆H₃)₂]₂ (where R = H or Ph) can be reduced by two electrons using potassium graphite (KC₈). researchgate.net This reduction leads to the formation of the quintuply bonded complexes Mo₂[μ-η²-RC(N-2,6-i-Pr₂C₆H₃)₂]₂. researchgate.netnycu.edu.tw The formation of the fifth bond (a second δ-bond) results in a dramatic shortening of the Mo-Mo distance to as low as ~2.02 Å. nycu.edu.tw
The interconversion between quadruple and quintuple bonds has also been demonstrated through reversible chemical reactions. For example, a quadruply bonded dimolybdenum dihydride complex, [Mo₂(H)₂{HC(N-2,6-iPr₂C₆H₃)₂}₂(thf)₂], can undergo light-induced reductive elimination of H₂ to form a quintuply bonded Mo₂ species. researchgate.netresearchgate.net Remarkably, this quintuply bonded complex can react with H₂ to regenerate the quadruply bonded dihydride precursor. researchgate.net
| Precursor Complex | Reducing Agent | Quintuply Bonded Product | Mo-Mo Bond Length (Å) | Reference |
| Mo₂(μ-Cl)[Cl₂Li(OEt₂)][μ-η²-HC(N-Dipp)₂]₂ | KC₈ | Mo₂[μ-η²-HC(N-Dipp)₂]₂ | 2.0187(9) | researchgate.net |
| Mo₂(μ-Cl)[Cl₂Li(OEt₂)][μ-η²-PhC(N-Dipp)₂]₂ | KC₈ | Mo₂[μ-η²-PhC(N-Dipp)₂]₂ | 2.0157(4) | researchgate.net |
Synthesis of Oxo-Bridged and Sulfido-Bridged Dinuclear Molybdenum Species
Dinuclear molybdenum complexes featuring bridging oxo or sulfido ligands are prevalent and play significant roles in various chemical and biological processes. The synthesis of these species often involves reactions of molybdenum precursors with sources of oxygen or sulfur.
A notable example is the formation of a dinuclear molybdenum(III) complex with bridging hydroxide (B78521) ligands. The reaction of quadruply bonded molybdenum(II) acetate, Mo₂(O₂CCH₃)₄, with squaric acid under hydrothermal conditions does not yield a coordination polymer with intact quadruple bonds. Instead, it results in the oxidation of the molybdenum centers and the formation of Mo₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄, which features a Mo-Mo single bond. nih.gov
Solvent-Stabilized Dinuclear Molybdenum Fragments and Grafting Procedures
In some instances, dinuclear molybdenum fragments can be stabilized by solvent molecules. These solvent-stabilized species can be highly reactive and serve as valuable intermediates for further synthetic transformations, including grafting onto solid supports. An example includes the tetrahydrofuran (B95107) (THF) adduct of a dimolybdenum dihydride complex, [Mo₂(H)₂{HC(N-2,6-iPr₂C₆H₃)₂}₂(thf)₂]. researchgate.net The coordinated THF molecules are relatively labile and can be displaced by other ligands or substrates, enabling further reactivity studies of the Mo₂ core.
Synthesis of Molybdenum Dimer Precursors for Catalysis
The synthesis of dinuclear molybdenum complexes, which serve as precursors for various catalytic applications, involves a range of strategic methodologies. These methods are designed to create stable, often hydrocarbon-soluble, compounds that can be activated in situ to form the catalytically active species. Common applications for these precursors include hydroprocessing, alkyne metathesis, and epoxidation reactions.
A prevalent method for synthesizing hydrocarbon-soluble molybdenum catalyst precursors involves the direct reaction of a molybdenum source with carboxylic acids. google.comgoogle.com This process is typically conducted at elevated temperatures, generally between 100 °C and 350 °C, in the presence of a reducing agent. google.com The use of elevated temperatures enhances the solubility of the molybdenum compounds, facilitating a more complete reaction, while staying below the decomposition temperature of the resulting salts. google.com The choice of carboxylic acid and the molar ratio of molybdenum to carboxylic acid are critical parameters that influence the properties of the final precursor. google.com For instance, a molar ratio of molybdenum atoms to carboxylic acid molecules of less than 1:4 is often employed. google.com It is believed that using Mo³⁺ species is advantageous as it can more readily decompose in heavy oil to form the desired active molybdenum sulfide (B99878) catalysts compared to higher oxidation states. google.com
Another significant area of application for this compound precursors is in alkyne metathesis. The in situ generation of catalysts from stable precursors offers a convenient alternative to using pre-synthesized, well-defined carbyne complexes. ifpenergiesnouvelles.fr High oxidation state molybdenum salts or stable molybdenum carbonyl complexes can be used as precursors, which are then "activated" by co-catalysts like phenols or silanols. ifpenergiesnouvelles.fr For example, dinitrosyl molybdenum complexes have been shown to be effective catalyst precursors for alkyne metathesis. ifpenergiesnouvelles.fr The synthesis of these precursors can involve the reaction of Mo(CO)₆ with NOCl to form a polymeric [MoCl₂(NO)₂]n intermediate, which is then reacted with various ligands. ifpenergiesnouvelles.fr
Bis(pyrrolyl) molybdenum complexes have also been identified as excellent precursors for the in situ generation of olefin metathesis catalysts. mit.edu These complexes can exist in equilibrium between a dimeric form, [Mo(NR)(CHR')(NC₄H₄)₂]₂, and a monomeric form. mit.edu The synthesis of such precursors often starts from bis(triflate) complexes like Mo(NR)(CHR')(OTf)₂(DME), which are then reacted with the desired amide ligands. mit.edu
The table below summarizes various synthetic approaches for this compound precursors, highlighting the starting materials, key reaction conditions, and the intended catalytic application.
| Precursor Type | Starting Materials | Key Reaction Conditions | Catalytic Application |
| Hydrocarbon-soluble carboxylates | Molybdenum source, Carboxylic acids | 100-350°C, Presence of a reducing agent | Hydroprocessing |
| Dinitrosyl molybdenum complexes | Mo(CO)₆, NOCl, Ligands (e.g., Py, PPh₃) | Formation of polymeric intermediate, then ligand exchange | Alkyne Metathesis |
| Bis(pyrrolyl) imido alkylidene complexes | Mo(NR)(CHR')(OTf)₂(DME), Amide ligands | Reaction with amide ligands | Olefin Metathesis |
| Oxo-bridged dimers | η³-allyl dicarbonyl molybdenum complexes, bipyridine ligands, TBHP or H₂O₂ | Oxidation of the precursor | Epoxidation |
| Dinuclear Mo(V) complexes | Dioxido molybdenum(VI) precursor, Thiophenolate-oxazoline ligands | Reduction of the metal center | Olefin Epoxidation |
| Dinuclear Mo-Fe hydride complexes | CpRMo(PMe₃)H₅, Cp*FeN(SiMe₃)₂ | Deprotonation | N₂ Silylation |
In the field of epoxidation catalysis, oxo-bridged dinuclear molybdenum(VI) complexes have been synthesized from η³-allyl dicarbonyl precursors. rsc.org The reaction of these precursors with reagents like 2,2′-bipyridine and an oxidant such as tert-butylhydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) yields the dimeric catalyst. rsc.org Similarly, dinuclear Mo(V) complexes bearing thiophenolate-oxazoline ligands, which show exceptional activity in olefin epoxidation, are synthesized from a dioxido molybdenum(VI) precursor. researchgate.net This synthesis involves the reduction of the metal center. researchgate.net
Furthermore, dinuclear molybdenum-iron hydride complexes have been synthesized for the catalytic silylation of dinitrogen (N₂). nih.gov The synthesis involves the deprotonation of a molybdenum pentahydride complex, such as Cp*Mo(PMe₃)H₅, using an iron amide complex. nih.gov This approach creates a bimetallic structure with bridging hydrides, which is a key motif for N₂ activation. nih.gov
Advanced Spectroscopic Characterization of Molybdenum Dimer Systems
Electronic Absorption and Emission Spectroscopy for Metal-Metal Transitions
Electronic spectroscopy is a powerful tool for probing the electronic transitions within molybdenum dimers, particularly those involving the metal-metal bonds. These transitions provide insights into the molecular orbital energies and the nature of the excited states.
Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption spectroscopy is instrumental in identifying and characterizing the electronic transitions in molybdenum dimers. researchgate.net The spectra of these compounds often display a variety of bands, including d-d transitions and charge-transfer (CT) transitions. researchgate.netresearchgate.net
A hallmark of many quadruply bonded dimolybdenum paddlewheel complexes is the δ → δ* transition, which typically appears as a low-energy absorption band. bu.edu For instance, in a series of compounds with the general formula Mo₂(DAniF)₃[Mo₂(DAniF)₃], where DAniF is N,N'-di-p-anisylformamidinate, the nature of the dicarboxylate linker significantly influences the electronic absorption spectra. nih.gov When the linker is unsaturated and fully conjugated (e.g., oxalate, fumarate, terephthalate), the lowest energy absorptions are assigned to Mo₂⁴⁺ δ → dicarboxylate π* metal-to-ligand charge transfer (MLCT) transitions. nih.gov Conversely, complexes with saturated linkers, such as succinate, exhibit δ → δ* transitions as their lowest energy absorption, indicating minimal electronic interaction between the two Mo₂⁴⁺ units. nih.gov
Similarly, the electronic spectra of linkage isomers of bridged oxamidate dianion dimolybdenum complexes show marked differences. The α isomers are yellow, while the β isomers are wine-red, a direct consequence of their different absorption profiles in the visible region. bu.edu The α isomers exhibit a shoulder at approximately 436 nm, assigned to the δ → δ* transition, whereas the β isomers display lower energy absorptions. bu.edu The study of a new class of dimolybdenum phosphate (B84403) dimers, Mo₂(HPO₄)₄⁴⁻ and Mo₂(HPO₄)₄³⁻, also reveals characteristic electronic absorption spectra. The Mo₂(HPO₄)₄⁴⁻ dimer in acidic solution shows a typical δ² → δδ* transition at 516 nm. msu.edu Upon oxidation to the mixed-valence dimer Mo₂(HPO₄)₄³⁻, an intense near-infrared absorption band appears, which is assigned to a δ → δ* transition. msu.edu
The following table summarizes the characteristic UV-Vis-NIR absorption bands for selected molybdenum dimer complexes:
| Complex | Transition | Absorption Maximum (λmax, nm) | Reference |
|---|---|---|---|
| Mo₂(DAniF)₃CO₂)[Mo₂(DAniF)₃] | Mo₂⁴⁺ δ → dicarboxylate π* (MLCT) | Low energy | nih.gov |
| Mo₂(DAniF)₃CO₂)[Mo₂(DAniF)₃] | δ → δ | Higher energy than MLCT | nih.gov |
| α-[Mo₂(DAniF)₃]₂(μ-oxamidate) | δ → δ | ~436 (shoulder) | bu.edu |
| Mo₂(HPO₄)₄⁴⁻ | δ² → δδ | 516 | msu.edu |
| Mo₂(HPO₄)₄³⁻ | δ → δ | Near-Infrared | msu.edu |
| Mo₂(O₂P(OC₆H₅)₂)₄ | δ² → δδ* | 515 | msu.edu |
Time-resolved transient absorption (TA) spectroscopy is a powerful technique for investigating the dynamics of excited states in molybdenum dimers. researchgate.net By monitoring the absorption changes following photoexcitation, the formation, decay, and interconversion of transient species can be tracked on timescales ranging from femtoseconds to microseconds. aip.org
In studies of thienyl carboxylate ligated dimolybdenum compounds, femtosecond and nanosecond transient absorption spectroscopy revealed the presence of two distinct excited states. ohiolink.edu A short-lived state with a lifetime of several picoseconds is identified as a ¹MLCT state. This state subsequently populates a longer-lived triplet excited state, which was determined to be a ³MMδδ* state in the dimolybdenum compounds. ohiolink.edu Similarly, for paddlewheel complexes with amidinate ligands containing a C≡C bond, femtosecond transient absorption (fs-TA) and femtosecond time-resolved infrared (fs-TRIR) spectroscopy have been used to examine the charge transfer dynamics in their MLCT excited states. researchgate.net
Transient absorption spectra of Mo₂X₄P₄ complexes (where X is a halogen and P is a phosphine) show decays corresponding to the prompt relaxation of the ¹(δδ) excited state back to the ground state. msu.edu For complexes with bulky phosphine (B1218219) ligands, a long-lived nonemissive excited state is also observed, which is attributed to the dissociation of a phosphine ligand within a solvent cage. msu.edu In the case of a triply-bonded molybdenum carbonyl dimer, [CpMo(CO)₂]₂, picosecond time-resolved infrared (TRIR) spectroscopy showed that no bridged photoproducts, either transient or long-lived, are formed in cyclohexane (B81311) solution. chemrxiv.org
The following table presents key findings from transient absorption studies on various this compound systems:
| Complex Type | Excited State(s) Identified | Lifetime(s) | Technique(s) | Reference |
|---|---|---|---|---|
| Thienyl carboxylate ligated Mo₂ | ¹MLCT, ³MMδδ | ps (¹MLCT), ns-µs (³MMδδ) | fs-TA, ns-TA | ohiolink.edu |
| Amidinate ligated Mo₂ with C≡C | ¹MLCT (S₁) | - | fs-TA, fs-TRIR | researchgate.net |
| Mo₂X₄P₄ | ¹(δδ), Nonemissive excited state | - | ps laser spectroscopy | msu.edu |
| [CpMo(CO)₂]₂ | No transient bridged photoproducts | - | ps-TRIR | chemrxiv.org |
The study of emission from molybdenum dimers provides valuable information about the nature of their emissive excited states and the photophysical pathways involved in their de-excitation.
Dimolybdenum compounds with thienyl carboxylate ligands exhibit room temperature dual emission, consisting of both fluorescence and phosphorescence. ohiolink.edu The fluorescence originates from the decay of a short-lived ¹MLCT excited state, which also populates a longer-lived triplet excited state through intersystem crossing. In these dimolybdenum compounds, the triplet state is assigned as ³MMδδ*. ohiolink.edu
In the case of Mo₂X₄P₄ complexes, the emission quantum yields and lifetimes are sensitive to the molecular symmetry. msu.edu Complexes with D₂d symmetry have higher emission quantum yields and longer lifetimes compared to those with D₂h symmetry. msu.edu This emission is associated with the relaxation from the ¹(δδ*) excited state. msu.edu
Molybdenum(0) carbonyl complexes with a pyridyl-mesoionic carbene ligand display dual emission in both the visible and near-infrared regions. researchgate.net Time-resolved emission and step-scan FTIR spectroscopy, supported by theoretical calculations, have assigned these emissions to two distinct triplet states. researchgate.net Another molybdenum(0) carbonyl complex, Mo(CO)₃(tpe), exhibits a strong red phosphorescence from a ³MLCT state. chemrxiv.org
The following table summarizes the emissive properties of selected this compound systems:
| Complex Type | Emission Type | Emissive State | Key Findings | Reference |
|---|---|---|---|---|
| Thienyl carboxylate ligated Mo₂ | Fluorescence and Phosphorescence | ¹MLCT and ³MMδδ | Dual emission at room temperature. | ohiolink.edu |
| Mo₂X₄P₄ | Emission | ¹(δδ) | Emission properties depend on molecular symmetry (D₂d vs. D₂h). | msu.edu |
| Mo(0) carbonyl with pyridyl-mesoionic carbene | Dual Emission (Vis/NIR) | Two distinct triplet states | Exhibits long-lived NIR emission. | researchgate.net |
| Mo(CO)₃(tpe) | Phosphorescence | ³MLCT | Strong red emission from a ³MLCT state. | chemrxiv.org |
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of molybdenum dimers by probing their characteristic vibrational modes.
Infrared (IR) spectroscopy is a valuable tool for identifying the vibrational modes of both the ligands and the central Mo₂ core in molybdenum dimers. skemman.is The positions and intensities of the IR absorption bands can provide insights into the coordination environment and bonding within the molecule.
In dinuclear oxomolybdenum(V) complexes with 2,2′-bipyrimidine, IR spectroscopy helps to distinguish between different coordination modes of the ligand. researchgate.net The spectra of these complexes also show bands corresponding to Mo-O-Mo stretching modes around 435 cm⁻¹, indicative of a dimeric structure. researchgate.net For cis-dioxomolybdenum(VI) complexes, the presence of two strong bands in the 910-950 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the cis-[MoO₂]²⁺ core. unl.pt
In a study of molybdenum complexes with ligands derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide, the IR spectra confirmed the coordination of the ligand to the metal center. mdpi.com The cis-{MoO₂}²⁺ core in these complexes was identified by two strong Mo=O stretching bands between 910 and 920 cm⁻¹. mdpi.com Similarly, the IR spectrum of a dioxomolybdenum(VI) complex with a chiral ligand showed two strong ν(Mo=O) bands at 950 and 914 cm⁻¹, confirming the cis-[MoO₂]²⁺ fragment. unl.pt
The following table lists characteristic IR vibrational frequencies for different types of this compound complexes:
| Complex Type | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Dinuclear oxomolybdenum(V) | Mo-O-Mo stretch | ~435 | researchgate.net |
| cis-Dioxomolybdenum(VI) | νsym(Mo=O) and νasym(Mo=O) | 910-950 | unl.pt |
| cis-{MoO₂}²⁺ core complexes | Mo=O stretch | 910-920 | mdpi.com |
Resonance Raman (rR) spectroscopy is a particularly powerful technique for studying the metal-metal bond in molybdenum dimers. rsc.org By tuning the excitation laser wavelength to coincide with an electronic transition, typically the δ → δ* transition, the vibrational modes associated with the chromophore, especially the Mo-Mo stretching mode (ν(Mo-Mo)), are selectively enhanced. annualreviews.org
A classic example is the resonance Raman spectrum of the Mo₂Cl₈⁴⁻ ion, where excitation into the δ → δ* absorption band leads to a long overtone progression of the ν(Mo-Mo) mode at approximately 346 cm⁻¹. annualreviews.org This observation provides a direct measure of the metal-metal bond strength and anharmonicity. rsc.org The resonance Raman spectra of various salts of the Mo₂Cl₈⁴⁻ ion, such as K₄Mo₂Cl₈ and Cs₄Mo₂Cl₈, all show this characteristic enhancement of the Mo-Mo stretching frequency when irradiated with a laser line near the electronic band maximum. unt.edu
Resonance Raman studies on pyranopterin molybdenum enzymes have also provided valuable insights into the active site structure. nih.gov For instance, in sulfite (B76179) oxidase, resonance Raman spectra have been used to identify Mo=O and Mo-S stretching vibrations. nih.gov In mass-selected molybdenum dimers (Mo₂) isolated in an argon matrix, resonance Raman spectroscopy revealed vibrational lines at 394.5, 445.0, and 473.3 cm⁻¹, with overtones observed for the most intense line. researchgate.netresearchgate.net
The following table summarizes key resonance Raman data for molybdenum-containing systems:
| System | Vibrational Mode | Frequency (cm⁻¹) | Key Observation | Reference |
|---|---|---|---|---|
| Mo₂Cl₈⁴⁻ | ν(Mo-Mo) | ~346 | Long overtone progression under resonance conditions. | annualreviews.org |
| K₄Mo₂Cl₈ | ν(Mo-Mo) | ~347.1 | Harmonic frequency determined from overtone progression. | rsc.org |
| Mo₂ (in Ar matrix) | Vibrational fundamentals | 394.5, 445.0, 473.3 | Multiple vibrational lines observed. | researchgate.netresearchgate.net |
| Pyranopterin Mo Enzymes | Mo=O and Mo-S stretches | Variable | Provides information on the active site structure. | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Dimers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically suited for studying species with unpaired electrons. It is an essential tool for characterizing paramagnetic molybdenum dimers, where the molybdenum centers exist in oxidation states such as Mo(V) (a d¹ system) or Mo(III). unl.ptconicet.gov.ar
In a paramagnetic this compound, the individual Mo(V) centers (each with spin S=1/2) can be magnetically coupled. The nature of this interaction, whether ferromagnetic or antiferromagnetic, and its strength can be determined from the EPR spectrum. unl.pt The EPR spectrum's features, such as the g-values and hyperfine coupling constants, provide detailed information about the electronic structure and the local coordination environment of the paramagnetic center. acs.org
For weakly coupled dimeric systems, the temperature dependence of the EPR signal is particularly revealing. unl.pt In a study of dimeric Mo(V) ions in formate (B1220265) dehydrogenase, the EPR signal associated with the Mo(V) centers showed significant changes with temperature. At higher temperatures, a single, somewhat broadened signal was observed. As the temperature was lowered, this signal broadened further and eventually split into a more complex pattern. This behavior is characteristic of two interacting S=1/2 centers where the splitting is influenced by the isotropic exchange interaction (J) between them. unl.pt
EPR has also been instrumental in studying molybdenum-containing enzymes where a paramagnetic Mo(V) center is coupled to another paramagnetic center, such as an iron-sulfur cluster. unl.ptconicet.gov.ar The splitting of the Mo(V) EPR signal indicates a magnetic interaction transmitted through the protein structure, providing insights into electron transfer pathways. unl.pt
Table 3: EPR Parameters for Selected Molybdenum Systems
| System/Complex | g-values (g₁, g₂, g₃) | A(⁹⁵,⁹⁷Mo) values (10⁻⁴ cm⁻¹) (A₁, A₂, A₃) | Comments | Reference |
|---|---|---|---|---|
| LMoO(bdt) | 2.004, 1.972, 1.934 | 50.0, 11.4, 49.7 | Model for molybdenum enzymes; distorted octahedral stereochemistry. | acs.org |
| Sulfite Oxidase (low-pH form) | 2.007, 1.974, 1.968 | 56.7, 25.0, 16.7 | Reinvestigated spectrum in D₂O. | acs.org |
| Sulfite Oxidase (high-pH form) | 1.990, 1.966, 1.954 | 54.4, 21.0, 11.3 | Reinvestigated spectrum in D₂O. | acs.org |
Note: L = hydrotris(3,5-dimethyl-1-pyrazolyl)borate; bdt = 1,2-benzenedithiolate; Fdh = formate dehydrogenase.
X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Structure and Oxidation States
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique used to determine the local geometric and electronic structure of an absorbing atom. sfedu.ru It is particularly valuable for studying molybdenum dimers, especially in amorphous materials or complex biological systems where single-crystal X-ray diffraction is not feasible. The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region, which includes the absorption edge, is sensitive to the oxidation state and coordination geometry of the molybdenum atom. geoscienceworld.orgpsu.edu The energy of the absorption edge shifts to higher values as the oxidation state of molybdenum increases. geoscienceworld.org For instance, a clear shift of ~10 eV is observed as the oxidation state decreases from Mo(VI) to Mo(III). geoscienceworld.org Furthermore, the shape and features of the XANES spectrum, such as pre-edge peaks, are indicative of the local symmetry. Tetrahedral Mo(VI) species, lacking a center of symmetry, typically show an intense pre-edge feature that is weaker or absent in centrosymmetric octahedral environments. geoscienceworld.orgpsu.edu High-energy-resolution fluorescence detection (HERFD) XANES at the Mo L₃-edge can further resolve features related to crystal field splitting of the 4d orbitals, providing more detailed information on the ligand environment. sfedu.ru
EXAFS: The EXAFS region consists of oscillations past the absorption edge, which arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local structure, including the type of neighboring atoms, their distance from the central molybdenum atom, and their coordination number. acs.org For example, EXAFS studies on amorphous molybdenum sulfides have been used to determine Mo-S and Mo-Mo bond distances and coordination numbers, revealing that in MoS₃, molybdenum is coordinated to sulfur at ~2.43 Å and to another molybdenum at 2.76 Å. researchgate.net In situ EXAFS measurements can track structural changes during chemical reactions, such as the reduction of a MoSₓ film during electrocatalysis, identifying changes in Mo-S and Mo-Mo coordination. acs.org In studies of intrazeolite molybdenum oxide clusters, EXAFS data indicated the formation of Mo-O-Mo dimer species with a specific Mo-Mo coordination number. psu.edu
Table 4: Structural Parameters from XAFS for Molybdenum Systems
| System | Technique | Bond | Distance (Å) | Coordination Number (CN) | Reference |
|---|---|---|---|---|---|
| MoS₃ (amorphous) | Mo K-edge EXAFS | Mo-S | ~2.43 | 6 | researchgate.net |
| Mo-Mo | 2.76 | 1 | researchgate.net | ||
| MoSₓ film (catalytic state) | Mo K-edge EXAFS | Mo-S | 2.41 | ~6 | acs.org |
| Mo-Mo | 2.81 | ~1.5 | acs.org | ||
| Mo(VI)O₄²⁻ in silicate (B1173343) glass | Mo K-edge EXAFS | Mo-O | ~1.76 | 4 | geoscienceworld.org |
Mass Spectrometry for Molecular Weight and Integrity Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for confirming the molecular weight and verifying the structural integrity of newly synthesized this compound complexes. nih.gov Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly useful as they can transfer large, thermally labile molecules like polyoxometalate clusters from solution to the gas phase with minimal fragmentation. nih.govchinesechemsoc.org
For molybdenum dimers, MS provides the most direct confirmation that the dimeric structure is maintained. The resulting mass spectrum will show a peak or a series of peaks corresponding to the molecular ion of the dimer. pnas.org For instance, in the characterization of molybdenum(II) octamethyl-porphyrin dimers, [Mo(OEP)]₂, the mass spectrum showed ion peaks in the calculated range for the dimeric species, confirming its formulation. pnas.org
In the study of gigantic molybdenum blue clusters, ESI-traveling wave ion mobility mass spectrometry (ESI-TWIM-MS) was used to confirm the integrity of massive structures like an {Mo₈₅} wheel and an {Mo₁₇₂} dimer. chinesechemsoc.org The spectra showed peaks corresponding to the intact clusters with various charge states. Although the peak envelopes can be broad due to the association of counterions and solvent molecules, the data provides strong evidence that the large assemblies remain intact in solution. chinesechemsoc.org The analysis of the isotopic pattern, especially for molybdenum which has several stable isotopes, further aids in confirming the elemental composition of the observed ions. msu.edu
Table 5: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Formula |
|---|---|
| Molybdenum(II) porphyrin dimer | [Mo(porphyrin)]₂ |
| Molybdenum(II) tolyloctaethylporphyrin dimer | [Mo(TOEP)]₂ |
| [Mo{C=CH₂}(dppe)(η-C₇H₇)]⁺ | - |
| cis-Tetracarbonylbis(ligand)molybdenum(0) | cis-[Mo(CO)₄(L)₂] |
| Molybdenum dithiophosphate | Mo(DTP)₂ |
| Zinc dithiocarbamate | Zn(DTC)₂ |
| Oxomolybdenum(V) benzenedithiolate complex | LMoO(bdt) |
| Molybdenum(II) octamethyl-porphyrin dimer | [Mo(OEP)]₂ |
| Molybdenum(II) formyloctaethylporphyrin dimer | [Mo(OEP-CHO)]₂ |
| Molybdenum trisulfide | MoS₃ |
| Molybdenum disulfide | MoS₂ |
| Molybdate | MoO₄²⁻ |
| {Mo₈₅} cluster | [Mo₈₅O₂₃₈(PO₃C₁₃H₁₁)₆(OH)₁₆] |
| {Mo₁₇₂} cluster | [Mo₁₇₂O₄₈₄(PO₃C₇H₆OCH₃)₈(OH)₂₀] |
Electronic Structure and Metal Metal Bonding in Molybdenum Dimers
Quantum Mechanical Descriptions of Multiple Bonding
The formation of multiple bonds between molybdenum atoms is a consequence of the overlap of their d-orbitals, a phenomenon best described by molecular orbital (MO) theory. pnas.orgpnas.org This theoretical framework provides a detailed picture of how atomic orbitals combine to form molecular orbitals, which in turn dictate the bonding characteristics of the dimer.
The multiple bonding in molybdenum dimers is a composite of sigma (σ), pi (π), and delta (δ) bonds, each arising from the overlap of specific d-orbitals. wikipedia.orgnumberanalytics.com
Sigma (σ) bond: This is the strongest of the covalent bonds and is formed by the head-on overlap of the dz² orbitals along the internuclear axis (defined as the z-axis). libretexts.orgnumberanalytics.com This type of bond is cylindrically symmetrical around the bond axis. libretexts.org
Pi (π) bonds: Two degenerate π bonds are formed by the sideways overlap of the dxz and dyz orbitals. libretexts.orgnumberanalytics.com These orbitals have one nodal plane that contains the internuclear axis. libretexts.org
Delta (δ) bond: The δ bond is a weaker bond formed by the face-to-face overlap of the dxy orbitals. libretexts.orgwikipedia.org This results in a molecular orbital with two nodal planes that contain the internuclear axis. libretexts.orgwikipedia.org The formation of a δ bond is a key characteristic of many transition metal dimers and is responsible for the eclipsed conformation observed in many of these species. wikipedia.org
The combination of these bonding interactions can lead to the formation of quadruple and even quintuple bonds between molybdenum atoms.
Analysis of Quadruple Bonds: Electronic and Structural Aspects
A quadruple bond, consisting of one σ, two π, and one δ bond, is a hallmark of certain molybdenum dimers. wikipedia.orgwikipedia.org The electron configuration for a quadruple bond is typically σ²π⁴δ². wikipedia.org A prime example is molybdenum(II) acetate, Mo₂(O₂CCH₃)₄, which exhibits a classic paddlewheel structure with a Mo-Mo distance of 2.0934 Å. wikipedia.org The presence of the δ bond imposes a significant barrier to rotation around the Mo-Mo axis, a feature that has been confirmed by experimental studies. pnas.org The strength of the δ bond, however, can be influenced by the ligand environment.
The Mo-Mo bond lengths in quadruply bonded dimers are sensitive to several factors, including the nature of the bridging ligands and the presence of axial ligands. researchgate.net For instance, the Mo-Mo distance can vary, as seen in complexes with different ligand sets.
Characterization of Quintuple Bonds: Shortest Metal-Metal Distances and Bonding Manifestations
The pursuit of ever-shorter metal-metal bonds has led to the synthesis and characterization of molybdenum dimers with quintuple bonds. These bonds, consisting of one σ, two π, and two δ bonds (σ²π⁴δ⁴), represent an even higher degree of metal-metal interaction. The formation of the second δ bond results in a dramatic shortening of the Mo-Mo distance. researchgate.net For example, the reduction of certain quadruply bonded dimolybdenum complexes leads to quintuply bonded species with Mo-Mo bond lengths as short as 2.0157(4) Å and 2.0187(9) Å. researchgate.net One of the shortest Mo-Mo bond lengths reported for a quintuply bonded complex is 2.0106(5) Å. researchgate.net These ultrashort bond distances are a direct consequence of the increased bond order. researchgate.net
Computational Elucidation of Electronic Energy Bands and Density of States
Computational methods, particularly density functional theory (DFT), are powerful tools for understanding the electronic structure of molybdenum dimers. arxiv.org These calculations provide insights into the electronic energy bands and the density of states (DOS). arxiv.orgwhiterose.ac.uk The DOS represents the number of available electronic states at each energy level. whiterose.ac.uk For a simple dimolybdenum molecule (Mo₂), which exists in the gaseous phase, quantum mechanical calculations have shown a sextuple bond with a configuration of two σ bonds, two π bonds, and two δ bonds. wikipedia.org The analysis of the DOS can reveal the contributions of different atomic orbitals to the molecular orbitals and help in understanding the nature of the metal-metal bonding. arxiv.orgresearchgate.net The local density of states (LDOS) can provide information about the electronic structure in the vicinity of the Fermi level, which is crucial for determining the electronic properties of materials containing molybdenum dimers. mit.edu
Electron Delocalization in Ordered Assemblies of Multiply Bonded Molybdenum Dimers
The arrangement of multiply bonded molybdenum dimers into ordered assemblies gives rise to unique electronic properties, primarily governed by the delocalization of electrons through the metal-metal bonds and bridging ligands. This phenomenon is critical for the potential application of these materials in molecular electronics and spintronics.
Covalently linked dimolybdenum units, often referred to as "dimers of dimers," can form mixed-valence complexes upon oxidation. pnas.orgnih.gov In these systems, the degree of electron delocalization is intricately linked to the interactions between the M₂δ orbitals and the π orbitals of the bridging ligands. pnas.orgnih.gov Research has demonstrated that complete electron delocalization, known as Class III behavior, can be achieved over distances up to 14 Å between the dimolybdenum centers. pnas.orgnih.govpnas.org This delocalization is observed on the EPR timescale, which is approximately 10⁻⁸ seconds. pnas.org
The electronic coupling between the metal centers is a key factor influencing delocalization. This coupling is generally stronger for tungsten (W) than for molybdenum (Mo) because the W₂δ orbitals are approximately 0.5 eV higher in energy, leading to better overlap with the bridge orbitals. pnas.orgpnas.org The interaction between the M₂δ orbitals and the bridging ligand orbitals results in a splitting of the M₂δ energy levels, and the magnitude of this splitting is an indicator of the electronic coupling strength. pnas.org For instance, in a model compound, this splitting was calculated to be around 0.5 eV. pnas.org
The nature of the bridging ligand plays a crucial role in mediating electron delocalization. For example, when dimolybdenum units are tethered to oligothiophenes via a carboxylate bridge, the photophysical properties of the thienyl units are significantly altered due to M₂δ–thienyl π conjugation and spin-orbit coupling. pnas.orgnih.gov This interaction can lead to long-lived emissive states, which is a desirable property for applications in electroluminescent devices. pnas.orgnih.gov
In the solid state, molybdenum carboxylate dimers, Mo₂(O₂CR)₄, can adopt laddered structures where one dimer is weakly coordinated to its neighbors. pnas.orgpnas.org This arrangement can facilitate electron transfer through the column, although studies have shown that introducing paramagnetic units like Mo₂(O₂CR)₄⁺ can sometimes lead to phase separation due to differing intermolecular M₂···O bonding strengths. pnas.org
Computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of these assemblies. researchgate.netmdpi.com These studies help to elucidate the nature of the metal-metal bonding and the balance between localization and delocalization of electrons in these systems. researchgate.net For example, in α-MoCl₃, which contains covalently bonded Mo₂ dimers, the t₂g orbitals of neighboring molybdenum atoms overlap to form dimer orbitals (σ/σ, π/π, and δ/δ*). researchgate.net The specific occupation of these orbitals dictates the electronic and magnetic properties of the material. researchgate.net
The delocalization of electrons is not limited to covalently linked dimers. In molybdenum disulfide (MoS₂) and related dichalcogenide dimers, intermolecular bonding interactions are the result of hyperconjugative charge transfer delocalizations between lone pairs on the chalcogen atoms and the antibonding orbitals of the Mo-Ch bond in the adjacent monomer. mdpi.com
Research Findings on Electron Delocalization in Molybdenum Dimer Assemblies
| System | Key Findings | Citation |
| Covalently Linked Mo₂ Dimers | Exhibit Class III electron delocalization up to 14 Å. The extent of delocalization is correlated with M₂δ-bridge π interactions. | pnas.orgnih.govpnas.org |
| Mo₂ Dimers with Oligothiophene Bridges | M₂δ–thienyl π conjugation leads to modified photophysical properties and long-lived emissive states. | pnas.orgnih.gov |
| α-MoCl₃ | Covalent Mo-Mo bonding within dimers leads to the formation of specific dimer orbitals, influencing the material's electronic and magnetic properties. Strong resonance Raman enhancement of the Mo-Mo stretching mode indicates coupling between structural and electronic properties. | researchgate.net |
| (MoS₂)₂ Dimers | Intermolecular interactions are driven by hyperconjugative charge transfer, demonstrating delocalization between monomers. | mdpi.com |
| Mo₂(O₂CR)₄ Solid-State Structures | Form laddered structures that can potentially facilitate electron transfer, though phase separation with paramagnetic units can occur. | pnas.org |
Reactivity and Catalytic Applications of Dinuclear Molybdenum Complexes
Redox Chemistry of Molybdenum Dimers
The ability of molybdenum to exist in a wide range of oxidation states, from -II to +VI, is central to the rich redox chemistry of its dimeric complexes. imoa.infowordpress.com This versatility allows molybdenum dimers to participate in a variety of electron transfer reactions, which are fundamental to their catalytic activity.
The electrochemical behavior of molybdenum dimers is highly dependent on the nature of the supporting ligands and the solvent system. Cyclic voltammetry is a key technique used to probe the redox processes of these complexes, revealing information about the stability and accessibility of different oxidation states.
The redox potentials of molybdenum complexes are crucial indicators of their electron-donating or -accepting capabilities. For instance, in the context of dinitrogen reduction, the redox potential of the catalyst must be sufficiently negative to transfer electrons to the highly stable N₂ molecule. A dinitrogen-bridged dimolybdenum complex bearing PNP-type pincer ligands has shown remarkable catalytic activity for ammonia (B1221849) formation under ambient conditions. academie-sciences.fr
Relevant redox potentials for selected molybdenum complexes involved in dinitrogen activation are presented in the table below.
| Molybdenum Complex System | Redox Couple | Potential (V vs. Fc+/Fc) | Solvent/Electrolyte | Reference |
| [HIPTN₃N]Mo(N₂) | Mo(N₂)⁰/⁻ | -2.11 | PhF / 0.1 M [Bu₄N]BAr'₄ | nih.gov |
| [HIPTN₃N]Mo(N₂) | Mo(N₂)⁺/⁰ | -0.66 | PhF / 0.1 M [Bu₄N]BAr'₄ | nih.gov |
| [HIPTN₃N]Mo(NH₃) | Mo(NH₃)⁺/⁰ | -1.63 | Fluorobenzene | nih.gov |
This table presents a selection of redox potentials for mononuclear molybdenum complexes that are relevant to the catalytic cycle of dinitrogen reduction, which can involve dimeric intermediates.
Changes in the oxidation state of the molybdenum centers can have a profound impact on the stability of the dimeric structure. The strength of the metal-metal bond and the coordination environment are often altered upon oxidation or reduction. For example, the reduction of a Mo(VI) species can lead to the formation of Mo(V) or Mo(IV) dimers, which may exhibit different metal-metal bond lengths and reactivity.
In some cases, redox events can lead to the cleavage of the dimeric structure, forming mononuclear species. Conversely, changes in the oxidation state can also drive the formation of dimers from mononuclear precursors. The stability of a particular oxidation state is heavily influenced by the coordinating ligands. For instance, sulfur-donor ligands tend to stabilize lower oxidation states such as Mo(IV). imoa.info The chemistry of the higher oxidation states (V and VI) is often dominated by oxomolybdenum species. imoa.infoimoa.info
The interplay between oxidation state and stability is crucial for catalytic cycles where the molybdenum dimer must cycle through multiple oxidation states to facilitate the transformation of a substrate.
For example, in certain molybdenum complexes with dithiolene ligands, it is believed that electron gain or loss occurs in orbitals that are primarily located on the ligands, while the oxidation state of the molybdenum remains formally as Mo(IV). imoa.info Similarly, β-diketonate ligands in low-valent molybdenum complexes have been shown to exhibit both redox and chemical non-innocence, facilitating the activation of small molecules like CO₂ and CS₂. chemrxiv.orgrsc.org The pyranopterin dithiolene ligand found in the molybdenum cofactor (Moco) is another example of a non-innocent ligand that can undergo redox changes, enabling complex enzymatic catalysis. nih.gov This cooperative role of the ligand is critical in mediating the challenging multi-electron reactions involved in small molecule activation.
Small Molecule Activation by Molybdenum Dimers
The ability of molybdenum dimers to activate small, kinetically inert molecules is a major focus of inorganic chemistry research, with implications for industrial processes and sustainable chemistry.
The conversion of atmospheric dinitrogen to ammonia is a cornerstone of modern agriculture and industry, predominantly achieved through the energy-intensive Haber-Bosch process. Molybdenum-containing nitrogenase enzymes perform this reaction under ambient conditions, inspiring the development of synthetic molybdenum catalysts.
Dinitrogen-bridged dimolybdenum complexes have been shown to be effective catalysts for the reduction of N₂ to NH₃. academie-sciences.fr In one notable system, a dimolybdenum–dinitrogen complex with PNP-type pincer ligands catalyzed the formation of up to 52 equivalents of ammonia per catalyst molecule. academie-sciences.fr The proposed mechanism involves the binding and activation of N₂ between the two molybdenum centers, followed by a series of protonation and reduction steps.
Key proposed steps in the catalytic cycle include:
Formation of a mononuclear molybdenum-dinitrogen complex from the dinitrogen-bridged dimer. academie-sciences.fr
Protonation and reduction to form a molybdenum-hydrazido intermediate. academie-sciences.fr
Cleavage of the N-N bond to yield a molybdenum-nitride complex and release one molecule of ammonia. academie-sciences.frmit.edu
Further protonation and reduction of the nitride to release a second molecule of ammonia and regenerate the catalyst. academie-sciences.fr
The efficiency of these catalysts is a subject of ongoing research, with efforts focused on improving turnover numbers and understanding the reaction mechanism in greater detail.
| Catalyst Precursor | Reductant | Proton Source | Equivalents of NH₃ per Mo | Electron Efficiency (%) | Reference |
| [Ar₂N₃]Mo(N)(O-t-Bu) | CoCp*₂ | Ph₂NH₂OTf | ~10 | ~43 | mit.eduresearchgate.net |
| Dinitrogen-bridged dimolybdenum–dinitrogen complex with PNP pincer ligands | KC₈ | [LuH]Cl | 52 (per catalyst) | Not specified | academie-sciences.fr |
| [HIPTN₃N]Mo derivatives | Decamethylchromocene | [2,6-lutidinium]BAr'₄ | 7-8 | ~65 | mit.edu |
The activation and conversion of carbon dioxide, a major greenhouse gas, into valuable chemicals is a significant goal in catalysis. Molybdenum complexes have demonstrated the ability to interact with and activate CO₂. For instance, low-valent molybdenum complexes supported by β-diketonate ligands react with CO₂, leading to the stoichiometric carboxylation of one of the ligands. chemrxiv.orgrsc.org This reactivity showcases the chemical non-innocence of the ligand, where the CO₂ molecule is incorporated into the ligand backbone. chemrxiv.orgrsc.org In some systems, the reaction of a molybdenum complex with CO₂ has been observed to form a this compound product. slideshare.net
Similarly, molybdenum dimers can activate carbon disulfide (CS₂). In the presence of excess CS₂, a reduced molybdenum β-diketonate complex can catalytically dimerize CS₂ to tetrathiooxalate. chemrxiv.orgrsc.org The proposed mechanism involves the formation of a common ligand-bound intermediate, highlighting the crucial role of the ligand in mediating this transformation. chemrxiv.orgrsc.org
Hydrogen (H2) Activation and Hydride Chemistry
Research into NaY zeolite-encapsulated dimeric molybdenum sulfide (B99878) clusters (Mo₂S₄) has shown that these structures stabilize hydrogen by forming hydride species bound to the molybdenum atoms. acs.orgnih.gov Density functional theory (DFT) calculations and adsorption measurements indicate that the stabilization of hydrogen as sulfhydryl (SH) groups, which is common for layered MoS₂, is thermodynamically less favorable in these dimeric clusters. acs.orgnih.gov Under reaction conditions, DFT calculations predict that each Mo₂S₄ cluster can activate one H₂ molecule, suggesting the entire cluster functions as a single active site for hydrogenation. acs.orgnih.gov
Experimental and theoretical studies on ethene hydrogenation catalyzed by these clusters reveal that the molybdenum centers are predominantly covered by ethene, with a sparse covering of hydride. acs.orgnih.gov Despite the low hydride coverage, the activation of H₂ is a crucial step. The process involves the dissociative adsorption of H₂ onto a single molybdenum atom within the dimer. nih.gov
In a different system, the dimeric complex [CpMo]₂(µ-S)₂(µ-S₂) (where Cp is pentamethylcyclopentadienyl) reacts with H₂ via a mechanism involving the homolytic addition of H₂ to its µ-S ligands. researchgate.net This is followed by the cleavage of the S-S bond of the µ-S₂ ligand, ultimately forming [Cp*Mo]₂(µ-S)₂(µ-SH)₂. researchgate.net Furthermore, reactions of LiAlH₄ with complexes containing (H)Mo≣Mo and (H)Mo≣Mo(H) cores result in the coordination of LiH molecules, generating complexes with HLi(thf)H ligands bridging the Mo≣Mo bond. ub.edu Theoretical studies of these systems reveal the formation of Mo–H–Li three-center-two-electron bonds. ub.edu
Table 1: Characteristics of H₂ Activation by Dimeric Molybdenum Complexes
| Dimer System | H₂ Activation Mechanism | Resulting Hydride Species | Key Findings |
| Mo₂S₄/NaY Zeolite | Dissociative adsorption onto a Mo atom nih.gov | Hydride bound to Mo acs.orgnih.gov | The entire cluster acts as one active site for hydrogenation. acs.orgnih.gov |
| [Cp*Mo]₂(µ-S)₂(µ-S₂) | Homolytic addition to µ-S ligands researchgate.net | µ-SH groups researchgate.net | Involves cleavage of the S-S bond in the µ-S₂ ligand. researchgate.net |
| Mo₂(μ-AdDipp2)₂ | Coordination of LiH across the Mo≣Mo bond ub.edu | Mo–H–Li three-center-two-electron bonds ub.edu | Stabilized by bulky AdDipp₂ ligands. ub.edu |
Reactions with Dimethyl Disulfide
The reactions of molybdenum dimers with dimethyl disulfide (CH₃SSCH₃, DMDS) have been investigated, particularly in the gas phase, to understand the elementary steps of molybdenum sulfide formation, which is relevant to catalysis. Studies using Fourier transform ion cyclotron resonance mass spectrometry on the reaction of the this compound cation (Mo₂⁺) with DMDS reveal a complex network of reactions.
The interaction of Mo₂⁺ with DMDS is highly efficient and exothermic, with calculations showing the addition of DMDS to Mo₂⁺ to be exothermic by up to -5.9 eV. nih.gov This high exothermicity drives a rich variety of subsequent reactions. nih.govresearchgate.net The primary reaction channels are dominated by the tendency of molybdenum to directly extract sulfur from DMDS. nih.gov
Upon reaction, DMDS tends to dissociate on the Mo₂⁺ ion, leading to the formation of a rhombic Mo₂S₂ core with methyl groups attached to the molybdenum atoms. nih.gov A multitude of product ions containing molybdenum, sulfur, carbon, and hydrogen are observed. nih.govresearchgate.netnih.gov The formation of strong Mo-S bonds is preferential, followed by the formation of Mo-C bonds. nih.govresearchgate.netnih.gov Notably, hydrogen is found to be exclusively bound to carbon atoms, with no evidence of molybdenum insertion into C-H bonds. nih.govresearchgate.netnih.gov
A kinetic model developed for the initial stages of the reaction between Mo₂⁺ and DMDS included a total of 46 different reaction channels, highlighting the complexity of the system. nih.gov The dominant primary reactions involve the formation of various Mo₂SₓCᵧH₂⁺ species.
Table 2: Primary Products from the Gas-Phase Reaction of Mo₂⁺ with Dimethyl Disulfide nih.gov
| Product Ion | Description |
| Mo₂S(SCH₃)₂⁺ | Formation of a rhombic Mo₂S₂ core with attached methyl groups. |
| Mo₂S₂CH₃⁺ | Product of sulfur extraction and methyl group transfer. |
| Mo₂SCH₃⁺ | Product indicating single sulfur atom abstraction. |
| MoS₅C₂H₆⁺ | One of the dominant final molybdenum-containing products. |
| MoS₄C₃H₉⁺ | A dominant final molybdenum-containing product. |
| MoS₅C₃H₉⁺ | A dominant final molybdenum-containing product. |
| SC₂H₅⁺ | The most abundant charge transfer product. |
Oxygen Atom Transfer (OAT) Catalysis
Dinuclear molybdenum complexes are pivotal in the field of oxygen atom transfer (OAT) catalysis. This reactivity is central to the function of many molybdoenzymes and has been mimicked in synthetic systems for various oxidative transformations. The catalytic cycle typically involves the molybdenum center shuttling between higher and lower oxidation states, commonly Mo(VI) and Mo(IV).
Mechanistic Pathways of Oxygen Atom Transfer Reactions
The mechanistic pathways of OAT reactions catalyzed by molybdenum complexes generally involve key steps: the transfer of an oxygen atom from the molybdenum(VI)-oxo complex to a substrate, resulting in a reduced molybdenum(IV) species, and the subsequent re-oxidation of the Mo(IV) center by an oxygen donor to regenerate the active Mo(VI) catalyst.
In many systems, the reduction of a dioxomolybdenum(VI) complex, [MoO₂L₂], with a substrate like a phosphine (B1218219) (e.g., PPh₃), does not directly lead to a stable monomeric Mo(IV) species. Instead, it often results in the formation of a symmetric molybdenum(V) dimer of the general structure [Mo₂O₃L₄]. acs.org This dimer can then be further involved in the catalytic cycle.
Investigations into the OAT properties of cationic dioxidomolybdenum(VI) complexes have shown that in a solvent like CH₂Cl₂, the reaction with PPh₃ leads to the formation of a dimeric Mo(V) complex, [(µ-O){MoO(L)}₂]²⁺. unt.edu However, in a coordinating solvent like methanol, an air-sensitive Mo(IV) complex, [MoO(OCH₃)(L)], can be obtained. unt.edu
Theoretical studies using density functional theory (DFT) on molybdenum-catalyzed deoxydehydration of diols, an OAT-related process, have analyzed two alternative pathways. rsc.org
Pathway A: Activation of the substrate (diol) by the molybdenum complex occurs before the oxygen atom transfer to the reductant (phosphine). rsc.org
Pathway B: The oxygen atom transfer from the dioxidomolybdenum complex to the phosphine happens before the substrate activation. rsc.org
Calculations have indicated that Pathway B, where the reduction by the phosphine precedes the diol condensation, is energetically more favorable. rsc.org The final step in both pathways is the extrusion of the product (alkene) from the molybdenum-diolate species, which regenerates the catalyst. rsc.org
Role of Dimeric Mo(V) μ-Oxo Species in OAT Cycles
The reduction of dioxidomolybdenum(VI) complexes with phosphines frequently leads to the formation of these syn- or anti-[Mo₂O₃]⁴⁺ core-containing dimers. acs.org For example, the stoichiometric OAT reaction of the complex [MoO₂(L)]PF₆ (where L is a tripodal tetradentate pyridyl aminophenolate ligand) with PPh₃ in dichloromethane solution yields the μ-oxo bridged dimer (µ-O){MoO(L)}₂₂. unt.edu The structure of this dimer has been confirmed by X-ray diffraction. unt.edu
Hydrogen Evolution Reaction (HER) Catalysis
Molybdenum-based materials, particularly molybdenum sulfides, are considered promising non-precious metal catalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production. merckmillipore.com While bulk MoS₂ has been studied extensively, with its activity attributed to edge sites, recent research has focused on molecular and cluster-based systems, including molybdenum sulfide dimers, to create more defined and efficient catalytic centers. berkeley.eduacs.org
Development of Molybdenum Sulfide Dimer Models for HER
The development of molecular molybdenum sulfide dimer models for HER aims to replicate and enhance the catalytic activity of MoS₂ edge sites in a well-defined, tunable molecular framework. These models provide fundamental insights into the reaction mechanism and allow for systematic improvements in catalyst design.
One approach involves using molecular precursors like the [Mo₂O₂S₈]²⁻ dimer to generate catalytically active materials. researchgate.net While this specific dimer may lead to heterogeneous catalysis rather than a homogeneous molecular cycle, studying its reductive pathways provides insight into the structural transformations that occur under cathodic conditions relevant to HER. researchgate.net
A highly effective strategy has been the deliberate linking of molecular molybdenum-sulfur clusters into ordered dimers. berkeley.edu For instance, trinuclear [Mo₃S₇] clusters have been linked using organic dithiol linkers like 1,4-benzenedithiol (p-BDT) to form discrete dimers, such as (NEt₄)₄[{Mo₃S₇Br₄}₂(p-BDT)]. berkeley.edu This controlled spatial arrangement allows for precise control over the distance, orientation, and density of the catalytic units on an electrode surface. berkeley.edu
These engineered molybdenum-sulfur dimers have shown remarkable performance as electrocatalysts for hydrogen production at low overpotentials. acs.org The complex (CpMoμ-S)₂S₂CH₂ and its derivatives are effective electrocatalysts for proton reduction with nearly 100% current efficiency. acs.org Mechanistic studies suggest that the initial step is the protonation of a sulfido ligand. The rate-determining step at high acid concentrations appears to be the elimination of dihydrogen, which could occur from adjacent hydrosulfido sites or a hydrosulfido-molybdenum hydride intermediate. acs.org
Table 3: Performance of Molybdenum Sulfide Dimer Models in HER Catalysis
| Catalyst System | Linker/Structure | Overpotential at 10 mA cm⁻² | Key Feature |
| Linked [Mo₃S₇] Clusters | 1,4-benzenedithiol (p-BDT) | 89 mV berkeley.edu | Ordered arrangement of clusters enhances catalyst loading and performance. berkeley.edu |
| (CpMoμ-S)₂S₂CH₂ | Dimeric complex with bridging sulfur | 120 mV acs.org | Protonation of sulfido ligand is the initial step in the catalytic process. acs.org |
Understanding Reductive Pathways and Active Sites in Mo-S Catalysts
Molybdenum sulfide (MoS₂) catalysts are crucial in industrial processes like hydrodesulfurization (HDS), which removes sulfur from petroleum products. acs.org The catalytic activity of MoS₂ is primarily attributed to its active sites, which are located at the edges of its layered structure, while the basal planes are relatively inert. nih.govresearchgate.net Understanding the nature of these sites and the reductive pathways involved is key to optimizing catalyst performance.
The active sites in MoS₂ are generally considered to be sulfur vacancies at the edges, often referred to as coordinatively unsaturated sites (CUS). acs.orgacs.org These vacancies are the primary locations for the adsorption and activation of sulfur-containing organic molecules. acs.org In promoted catalysts, where cobalt or nickel atoms are incorporated into the MoS₂ structure (Co-Mo-S or Ni-Mo-S), the active sites are located at the interface between the promoter and the molybdenum sulfide. acs.org These promoted sites exhibit enhanced catalytic activity for hydrodesulfurization. acs.org
Recent research has expanded the understanding of active sites beyond just the edges of the common 2H-MoS₂ phase. For instance, phase engineering to create the metallic 1T-MoS₂ phase can activate the basal surfaces, thereby increasing the density of active sites. nih.gov In amorphous molybdenum sulfide (MoSₓ), identifying specific active sites is more complex due to its disordered structure. However, studies suggest that bridging S₂²⁻ species may act as the catalytically active sites for proton reduction in the hydrogen evolution reaction (HER). nih.gov
The reductive pathways in these catalysts involve the creation of sulfur vacancies and the subsequent interaction with reactants. For instance, during the CO₂ reduction reaction (CO2RR) on MoS₂ nanosheets, the catalyst undergoes a reduction process that creates sulfur defects which act as binding sites for CO₂. nih.gov The catalytic activity of sulfur vacancies is also highly dependent on their density; optimal activity is observed when the vacancy density is between 7–10%. acs.org
Different types of active sites have been identified and studied:
Edge Sites: Both Mo-edge and S-edge are catalytically active. The Mo-edge, in particular, shows a hydrogen adsorption free energy (ΔGH⁰) close to zero, indicating high catalytic activity. acs.orgsemanticscholar.org
Sulfur Vacancies: These are critical for catalytic reactions, and their activity is influenced by their concentration and the local crystalline structure. acs.org
Promoted Sites: In Co- or Ni-promoted MoS₂, sites with exposed metal atoms on the corners and sulfur edges are crucial for selective hydrodesulfurization with minimal inhibition from nitrogen-containing compounds. acs.org
Table 1: Hydrogen Adsorption Free Energy (ΔGH⁰) at Different Sites of MoS₂
| Active Site | Calculated ΔGH⁰ (eV) | Reference |
|---|---|---|
| Mo-edge | 0.115 | acs.org |
Olefin Metathesis Catalysis and Dimerization Side Reactions
Molybdenum complexes are highly effective catalysts for olefin metathesis, a powerful reaction in organic synthesis that involves the redistribution of alkene fragments. wikipedia.org While monomeric high-oxidation-state molybdenum alkylidene complexes, often called Schrock catalysts, are well-known for this transformation, dimeric molybdenum species also play a role, both as potential catalytic precursors and in side reactions. wikipedia.orguwindsor.camsu.edu
Dimeric d²/d² molybdenum species containing a metal-metal double bond have been shown to act as olefin metathesis catalysts. mit.edu These dimers can react with olefins to form alkylidene complexes, which are the key intermediates in the metathesis catalytic cycle. mit.edu However, it is estimated that only a small fraction (<2%) of the dimeric species becomes activated by the olefin. mit.edu The reaction of these dimers with olefins can lead to the formation of metallacyclobutane intermediates, which then rearrange to propagate the metathesis reaction. uwindsor.ca
Dimerization can also be a deactivation pathway or a side reaction in olefin metathesis catalyzed by monomeric species. For instance, molybdenum imido alkylidene bis(pyrrolyl) complexes can exist in equilibrium with a dimeric form. mit.edu Furthermore, the decomposition of methylene complexes, which are intermediates in some metathesis reactions, can proceed through a bimolecular pathway, leading to the formation of a dimer and subsequent products like propylene. mit.edu This represents a competing pathway to the desired metathesis reaction. mit.edu The stability of the active monomeric catalyst is often enhanced by using sterically bulky ligands (on the imido, alkoxide, and alkylidene groups) which discourage bimolecular reactions and prevent dimerization or ligand redistribution. uwindsor.ca
The catalytic cycle of olefin metathesis involves the reaction of a metal alkylidene with an olefin to form a metallacyclobutane intermediate. This intermediate can then cleave in a productive manner to release a new olefin and a new metal alkylidene, continuing the cycle.
Table 2: Molybdenum Catalyst Types in Olefin Metathesis
| Catalyst Type | Description | Role in Metathesis |
|---|---|---|
| Monomeric Mo(VI) Alkylidenes (Schrock Catalysts) | High-oxidation-state, well-defined complexes like Mo(NAr)(CHR')(OR'')₂. uwindsor.ca | Highly active and well-understood primary catalysts. wikipedia.orguwindsor.ca |
| Dimeric d²/d² Mo(IV) Complexes | Contain unsupported Mo=Mo double bonds. mit.edu | Can act as catalyst precursors, activating upon reaction with olefins. mit.edu |
| Dimeric Decomposition Products | Formed from bimolecular reactions of active intermediates (e.g., methylene complexes). mit.edu | Represent a catalyst deactivation or side reaction pathway. mit.edu |
Exploration of this compound Reactivity with Organometallic Species
The reactivity of molybdenum dimers extends to a variety of organometallic transformations. Dinuclear molybdenum complexes, particularly those featuring bridging ligands, exhibit unique reactivity patterns. For example, dimeric molybdenum(III) compounds with bridging thiolate ligands have been synthesized and their reactivity studied. acs.org
One significant area of reactivity involves the interaction of molybdenum dimers with small unsaturated molecules. Dimeric molybdenum(III) complexes with bridging hydrosulfido ligands have been shown to react with various organic substrates. acs.org The cyclopentadienylmolybdenum tricarbonyl dimer is a versatile precursor in organomolybdenum chemistry, leading to a large family of compounds with the formula (C₅R₅)Mo(CO)₃X, where X can be a halide, hydride, or alkyl group. wikipedia.org
The reaction of molybdenum dimers with organolithium reagents is another important transformation. For instance, treating molybdenum(II) acetate, which has a quadruple Mo-Mo bond, with methyllithium results in the formation of the octamethyl dimolybdate anion, [Mo₂(CH₃)₈]⁴⁻. wikipedia.org This demonstrates the ability of the dimeric core to react with organometallic nucleophiles while maintaining a metal-metal bond.
Furthermore, molybdenum imido alkylidene bis(pyrrolyl) complexes, which can exist as dimers, react with simple olefins like ethylene to yield bimetallic dimers. mit.edu The decomposition of molybdenum alkylidenes, which are themselves organometallic species, can lead to the formation of bridging sulfide or chloride dimers, such as {LMoS}₂ and [LMo(CTMS)Cl]₂, respectively. mit.edu These reactions highlight the diverse pathways through which molybdenum dimers interact with and are formed from other organometallic compounds.
Table 3: Examples of this compound Reactivity with Organometallic Reagents
| This compound Precursor | Organometallic Reagent/Substrate | Product(s) | Reference |
|---|---|---|---|
| Molybdenum(II) acetate | Methyllithium (CH₃Li) | Li₄[Mo₂(CH₃)₈] | wikipedia.org |
| Cyclopentadienylmolybdenum tricarbonyl dimer | Halogens, hydrides, alkyl sources | (C₅R₅)Mo(CO)₃X | wikipedia.org |
| [Mo(NAr)(NC₄H₄)₂(CHR')] (monomer in equilibrium with dimer) | Ethylene | Bimetallic dimer [Mo(NAr)(NC₄H₄)₂]₂ | mit.edu |
Computational and Theoretical Investigations of Molybdenum Dimers
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying molybdenum dimers due to its favorable balance of accuracy and computational cost.
Prediction of Geometric and Electronic Structures
DFT calculations have been instrumental in predicting the geometric and electronic structures of molybdenum dimers and their derivatives. Early calculations showed significant variations in predicted bond lengths, ranging from 1.65 Å to 2.1 Å, compared to the experimental value of approximately 1.93 Å. arxiv.org However, advancements in functionals and the inclusion of semicore states have led to much-improved agreement with experimental data. arxiv.org For instance, the use of the Generalized Gradient Approximation (GGA) with semicore corrections for 4s and 4p states has been shown to provide a more accurate description of the Mo₂ dimer compared to the Local Spin Density Approximation (LSDA). arxiv.org
The electronic structure of molybdenum-containing systems, such as the iron-molybdenum cofactor (FeMoco) of nitrogenase, presents a significant challenge for quantum chemistry. nih.govacs.org Broken-symmetry DFT has been a key approach to describe the electronic structure of these complex, open-shell spin-coupled systems. nih.govacs.org However, the results, particularly the calculated metal-metal distances, are highly sensitive to the choice of the exchange-correlation functional, especially the amount of exact exchange included. nih.govacs.org For a benchmark set of spin-coupled Fe-Fe and Mo-Fe dimers (FeMoD11), nonhybrid functionals like r²SCAN and B97-D3, as well as some hybrid functionals, were found to best reproduce the experimental geometries. nih.gov
DFT has also been used to investigate the electronic structure of MoS₂ nanoparticles, revealing that the edges can be either metallic or insulating depending on their termination. dtu.dk These calculations are crucial for understanding the chemical properties and catalytic activity of such materials. dtu.dk
| Property | Experimental Value | Early DFT (LSDA/GGA) | GGA with Semicore Correction |
|---|---|---|---|
| Bond Length (Å) | ~1.93 | 1.65 - 2.1 | Closer to experimental |
| Magnetic Moment | - | Zero | Zero |
Elucidation of Reaction Mechanisms and Energy Landscapes
DFT calculations are a cornerstone in elucidating the mechanisms of reactions involving molybdenum dimers. By mapping out potential energy surfaces, researchers can identify intermediates, transition states, and determine the thermodynamics and kinetics of various chemical transformations. byu.edu
For example, DFT has been used to study the isomerization of dinitrogen complexes of molybdenum dimers, such as the conversion of a μ-η¹:η¹-N₂ bridged dimer to a μ-N₂ species. nih.gov These studies have shown that ligand modifications can significantly alter the energy landscape and reaction thermodynamics, a concept termed "steric switching." nih.gov Dispersion interactions have also been identified as playing a crucial role in stabilizing reaction products. nih.gov
In the context of catalysis, DFT has been employed to investigate the mechanism of the electrocatalytic reduction of CO₂ on MoS₂ edges. acs.org These calculations revealed that the reaction pathway and product selectivity (formic acid vs. carbon monoxide) are highly dependent on the structure of the edge (S-edge vs. Mo-edge) and the hydrogen coverage. acs.org Similarly, DFT has been used to model the selective hydrodeoxygenation (HDO) of glycerol (B35011) on a Cu/Mo₂C interface, providing insights into how different active sites lead to different product distributions. columbia.edu
Furthermore, DFT calculations have been applied to predict whether a quintuply-bonded dimolybdenum complex could act as a catalyst for the radical addition of CCl₄ to 1-hexene. The study indicated that the reaction is computationally feasible with acceptable activation energies, suggesting the potential of Mo-Mo quintuple bonds in catalysis. researchgate.net
Validation of Bonding Characters (e.g., Quadruple and Quintuple Bonds)
One of the most significant contributions of DFT to the chemistry of molybdenum dimers has been in the validation and characterization of multiple bonds, particularly quadruple and quintuple bonds.
The formation of a Mo-Mo quintuple bond in a dimolybdenum complex supported by amidinate ligands was corroborated by DFT calculations. researchgate.netnycu.edu.tw These calculations confirmed the bonding scheme of 2 δ, 2 π, and 1 σ bonds and helped to explain the observed extremely short Mo-Mo bond lengths of around 2.02 Å. nycu.edu.tw The computations showed that the quintuple bond arises from strong interactions between two d⁵ Mo(I) centers. nycu.edu.tw In another case, DFT calculations indicated the presence of a Mo-Mo quadruple bond in a dimolybdenum complex supported by diamido ligands, where strong N-Mo(dxy) π interactions precluded the formation of a δ bond. nycu.edu.tw
Scalar-relativistic DFT calculations have been used to study a series of quintuply-bonded Group 6 metal complexes, including molybdenum. nih.govacs.org These studies predicted significant differences in the valence energy levels between chromium, molybdenum, and tungsten complexes, largely attributable to relativistic effects. nih.gov The calculations also provided insights into the ordering of the frontier orbitals, which is crucial for understanding their electronic spectra and reactivity. nih.govacs.org
| Complex Type | Bond Type | Calculated Bond Length (Å) | Reference |
|---|---|---|---|
| Paddlewheel Dimolybdenum Complexes | Quadruple | 2.0756(8) - 2.0875(4) | researchgate.net |
| Amidinato-supported Dimolybdenum Complexes | Quintuple | 2.0157(4) - 2.0187(9) | researchgate.net |
Ab Initio Quantum Chemistry Methods
While DFT is a powerful tool, for systems with strong electron correlation like the molybdenum dimer, more rigorous ab initio methods are often required for a highly accurate description.
Coupled Cluster and Quantum Monte Carlo Studies on this compound
The this compound is a challenging case for ab initio methods due to the high multiplicity of its bond and the resulting strong static and dynamic electron correlation. osti.gov High-level methods like Coupled Cluster (CC) and Quantum Monte Carlo (QMC) have been employed to tackle this challenge.
Coupled-cluster calculations, specifically CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), have been performed and extrapolated to the complete basis set (CBS) limit to obtain accurate binding energies. osti.govwm.edu
Quantum Monte Carlo methods, such as the fixed-node Diffusion Monte Carlo (FN-DMC), have also been used to calculate the binding energy of Mo₂. osti.gov In these studies, the trial wave function is a critical component. Often, the Slater part of the trial wave function is constructed from orbitals generated by DFT calculations or from selected configuration interaction (CI) methods. osti.gov Auxiliary-field quantum Monte Carlo (AFQMC) calculations have also been performed, which are particularly well-suited for systems with strong static correlation. wm.edu These AFQMC studies have shown that while CASSCF (Complete Active Space Self-Consistent Field) is insufficient to bind the Cr₂ dimer, a CASSCF(12e,12o) calculation for Mo₂ recovers a significant portion of the binding energy, highlighting the difference in correlation effects between the two dimers. wm.edu
| Method | Cr₂ Result | Mo₂ Result | Reference |
|---|---|---|---|
| CASSCF | Not bound | Recovers ~30% of binding energy | wm.edu |
Multicomponent Symmetry Projected Hartree-Fock Approach
A more recent development in treating strongly correlated systems is the multicomponent symmetry-projected Hartree-Fock (HF) approach. tandfonline.comresearchgate.net This method addresses the challenge of describing both non-dynamic (static) and dynamic electron correlation. tandfonline.comresearchgate.net
In this approach, the spin and spatial symmetries of a trial wave function, which is composed of non-orthogonal Slater determinants, are intentionally broken and then restored in a variation-after-projection framework. tandfonline.comresearchgate.net The resulting symmetry-projected HF wave functions possess well-defined quantum numbers and can account for static and some dynamic correlation. tandfonline.comresearchgate.net
For the this compound, a single symmetry-projected configuration provides a reasonable description of the potential energy curve. tandfonline.comresearchgate.net By using a linear combination of multiple symmetry-projected configurations, the description can be systematically improved. A 7-determinant multi-component approach in a def2-TZVP basis set yielded a bond length of 2.01 Å, which is in good agreement with experimental results. tandfonline.comresearchgate.net This suggests that the multi-component symmetry-projected HF strategy is a promising avenue for obtaining a high-accuracy description of the electronic structure of challenging systems like the this compound. tandfonline.comresearchgate.net
Theoretical Prediction of Spectroscopic Properties
Computational chemistry has become an indispensable tool for predicting and interpreting the spectroscopic properties of molybdenum dimers. The complexity of their electronic structure, characterized by a high density of low-lying electronic states and the presence of a formal sextuple bond in the bare dimer (Mo₂), presents a significant challenge for theoretical methods. researchgate.netwm.edu Accurately modeling these systems requires methods that can handle both static (multireference) and dynamic electron correlation. wm.edu
High-level ab initio methods are frequently employed to achieve chemical accuracy. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have been used to study the potential energy curves of low-lying singlet and triplet electronic states of the Mo₂ molecule. researchgate.net These calculations help in assigning experimentally observed excited states. researchgate.net For even higher accuracy, Auxiliary-Field Quantum Monte Carlo (AFQMC) has been benchmarked for the Mo₂ ground and first excited states, yielding excellent agreement with experimental spectroscopic constants. researchgate.netwm.edu These advanced methods provide reliable predictions for properties like bond lengths (Rₑ), dissociation energies (Dₑ), and vibrational frequencies (ωₑ). wm.eduresearchgate.net For instance, AFQMC calculations have provided benchmark values for the singlet ground state (X ¹Σ⁺g) and the first triplet excited state (a ³Σ⁺u) of Mo₂. wm.edu
The table below summarizes theoretically predicted spectroscopic constants for the this compound (Mo₂) using different computational methods, compared with experimental values.
| Property | Method | Predicted Value | Experimental Value |
| Bond Length (Rₑ) | AFQMC | 1.946 Å | 1.938 Å |
| CASPT2 | 2.09 Å | 1.938 Å | |
| PNOF5 | 2.10 Å | 1.938 Å | |
| Dissociation Energy (Dₑ) | AFQMC | 4.45 eV | 4.476 eV |
| CASPT2 | 3.99 eV | 4.476 eV | |
| PNOF5 | 1.34 eV | 4.476 eV | |
| Vibrational Frequency (ωₑ) | AFQMC | 461 cm⁻¹ | 477.1 cm⁻¹ |
| CASPT2 | 418 cm⁻¹ | 477.1 cm⁻¹ | |
| PNOF5 | 449 cm⁻¹ | 477.1 cm⁻¹ | |
| Adiabatic Ionization Potential (IP) | Two-color photoionization | N/A | 56,042 cm⁻¹ |
Data sourced from references wm.eduresearchgate.netresearchgate.net.
Analysis of Electron Transfer Processes in this compound Systems
Theoretical investigations into electron transfer (ET) processes in this compound systems are crucial for understanding their roles in catalysis and bioinorganic chemistry. nih.govfrontiersin.org Computational models, particularly those based on Density Functional Theory (DFT) coupled with continuum solvation models, have been successful in exploring the energetics of multi-electron redox reactions. nih.govacs.org
A key phenomenon studied in bridged dinuclear molybdenum complexes is "redox potential inversion," where the second electron transfer is thermodynamically more favorable than the first. nih.govacs.org This leads to the apparent transfer of two electrons at a single potential. Theoretical models have reproduced this behavior and identified its origin: an unusually unfavorable electrostatic repulsion during the first electron transfer, caused by the redox-noninnocent character of the bridging ligands. nih.govacs.org The degree of this effect can be tuned by the orbital energy resonance between the metal-carbonyl fragments and the bridging ligands. acs.org
In mixed-valence systems, where two molybdenum centers are in different oxidation states, computational studies elucidate the mechanism of intramolecular electron transfer. For example, in a phenylene-bridged Mo₂ dimer, the quadruply bonded [Mo₂] unit acts as the electron donor, and the cationic [Mo₂] unit (with a bond order of 3.5) is the acceptor. researchgate.net The transfer is associated with the breaking and forming of the delta (δ) bond. researchgate.net
Furthermore, theoretical calculations are essential for understanding proton-coupled electron transfer (PCET) mechanisms, which are central to the function of many molybdenum enzymes. nih.govuark.edu By calculating the pKₐ values of various species and analyzing redox potentials, DFT studies can determine whether an electron and proton are transferred in a concerted or stepwise manner. nih.gov For example, in model systems for sulfite (B76179) oxidase, analysis has shown that coupled electron-proton transfer is often thermodynamically favored over a stepwise process of metal reduction followed by protonation. nih.gov Cyclic voltammetry studies on dinuclear molybdenum complexes, supported by DFT calculations, help to characterize reversible one-electron oxidation and reduction processes and elucidate the bonding in the resulting species. rsc.orgnih.gov
The table below presents findings from theoretical studies on electron transfer in various this compound systems.
| System/Process | Theoretical Method | Key Finding |
| Ligand-Bridged Dinuclear Complexes | DFT with continuum solvation | Reproduced experimental redox potential inversion, where the second electron transfer is more favorable than the first. nih.govacs.org |
| [(CO)₄Mo(μ-L)]₂ (L=PPh₂⁻, SPh⁻) | DFT | The origin of potential inversion is unfavorable electrostatic repulsion due to the redox-noninnocent bridging ligand. acs.org |
| Phenylene-Bridged Mo₂ Dimer | Not specified | In the mixed-valence complex, the [Mo₂]⁴⁺ unit is the donor and the [Mo₂]⁵⁺ unit is the acceptor; ET involves δ bond breaking/formation. researchgate.net |
| Sulfite Oxidase Model Complexes | DFT | Analysis of pKₐ values and redox potentials indicates that coupled electron-proton transfer (CEPT) is thermodynamically favored over stepwise pathways. nih.gov |
| Paramagnetic Dinuclear Complexes | DFT | Calculations helped elucidate the bonding in mixed-valence Mo(0)/Mo(+I) compounds that undergo reversible one-electron oxidation and reduction. rsc.orgnih.gov |
Bioinorganic Chemistry of Molybdenum Dimers: Enzyme Models
Molybdenum Dimers as Functional and Structural Analogs of Molybdenum Enzymes
Synthetic molybdenum complexes, including dimers, are designed to replicate the key structural features and reactivity of the active sites of molybdenum enzymes. researchgate.netamazon.com These models help to elucidate the coordination preferences of molybdenum and the role of various ligands, such as oxo and sulfur-donor groups, in the catalytic cycles of these enzymes. nih.gov Early models were instrumental in establishing the presence of sulfur donor atoms in the first coordination sphere of molybdenum in enzymes. nih.gov
The development of these models is often guided by spectroscopic data from the enzymes themselves, such as Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the local atomic environment of the molybdenum atom. nih.govacs.org The goal is to create "structural-functional mimics" that not only have a similar structure to the enzyme's active site but can also carry out similar chemical reactions. researchgate.net
A key aspect of many molybdenum enzymes is the molybdopterin cofactor (Moco), which contains a unique dithiolene ligand that coordinates to the molybdenum. nih.govmdpi.com Synthetic chemists have developed various strategies to create model complexes that incorporate this pterin-dithiolene ligand, providing insights into its role in the enzyme. nih.gov
Molybdenum Dimer Models for Oxomolybdenum Enzymes (e.g., Nitrate (B79036) Reductase, DMSO Reductase, Sulfite (B76179) Oxidase)
A large family of molybdenum enzymes, known as oxomolybdenum enzymes, catalyze oxygen atom transfer (OAT) reactions. These enzymes include nitrate reductase, DMSO reductase, and sulfite oxidase. researchgate.netnih.gov Molybdenum dimers and related monomeric complexes serve as important models for understanding the active sites and reaction mechanisms of these enzymes. researchgate.netamazon.com
Nitrate Reductase: This enzyme catalyzes the reduction of nitrate to nitrite. annualreviews.org Eukaryotic nitrate reductase is a homodimer, and dimerization is essential for its activity. sci-hub.senih.gov The active site contains a molybdenum atom coordinated to a molybdopterin cofactor. sci-hub.senih.gov Synthetic models have been developed that can reduce nitrate to nitrite, some of which exhibit Michaelis-Menten saturation kinetics, indicating they are good functional models. biorxiv.orgrsc.org
DMSO Reductase: This enzyme, found in bacteria, catalyzes the reduction of dimethyl sulfoxide (B87167) (DMSO) to dimethyl sulfide (B99878). nih.gov The active site of the DMSO reductase family typically features a molybdenum atom coordinated by two molybdopterin dithiolene ligands. nih.gov Synthetic models have been created that mimic the oxygen atom transfer reactivity of DMSO reductase. nih.gov
Sulfite Oxidase: This enzyme catalyzes the oxidation of sulfite to sulfate (B86663) and is crucial for sulfur metabolism. researchgate.netwilliams.edu Sulfite oxidase is a homodimeric enzyme, with each subunit containing a molybdenum center and a heme group. williams.edunih.govimoa.info While the molybdenum centers in the dimer are far apart, intramolecular electron transfer is essential for catalysis. imoa.infonih.gov Synthetic models of sulfite oxidase have been developed that can oxidize sulfite to sulfate and have helped to understand the electronic structure of the active site. researchgate.net
Table 1: Comparison of Oxomolybdenum Enzyme Active Sites and Model Systems
| Enzyme Family | Typical Reaction | Key Active Site Features | Model System Focus |
|---|---|---|---|
| Nitrate Reductase | Nitrate → Nitrite | Mononuclear Mo, one molybdopterin, cysteine ligand | Dithiolene and non-dithiolene Mo complexes capable of nitrate reduction. rsc.org |
| DMSO Reductase | DMSO → Dimethyl sulfide | Mononuclear Mo, two molybdopterin cofactors. nih.gov | Mo(VI) bis-dithiolene complexes as structural models. rsc.org |
| Sulfite Oxidase | Sulfite → Sulfate | Mononuclear Mo, one molybdopterin, cysteine ligand, two oxo groups. nih.gov | Dioxo-Mo(VI) complexes that perform oxygen atom transfer. researchgate.net |
Insights into Biological Electron Transfer and Substrate Reduction
The study of this compound models provides significant insights into the fundamental processes of electron transfer and substrate reduction in molybdenum enzymes. acs.org The cleavage of the metal-metal bond in some dimeric molybdenum carbonyl complexes upon two-electron reduction serves as a model for concerted two-electron transfer processes in biological systems. acs.org This structural reorganization can provide the driving force for what would otherwise be two separate one-electron transfer steps. acs.org
In the context of nitrogenase, theoretical models of the E₄ state, the state that is believed to bind dinitrogen, suggest the presence of bridging hydrides between iron atoms in the FeMoco cluster. rsc.org This highlights the complex interplay of electron and proton transfer in substrate reduction.
For oxomolybdenum enzymes, coupled electron-proton transfer is a key mechanistic feature, particularly in the regeneration of the active site after catalysis. rsc.org The redox properties of molybdenum complexes are closely linked to their acid-base properties, allowing them to mediate these coupled transfers. rsc.org
Ligand Design Strategies for Bio-Mimicry
The success of creating effective biomimetic models of molybdenum enzymes heavily relies on sophisticated ligand design. nih.gov Chemists employ various strategies to synthesize ligands that accurately replicate the coordination environment of the molybdenum in the enzyme's active site.
A primary focus has been the synthesis of ligands that mimic the pterin-dithiolene moiety of the molybdopterin cofactor. nih.govacs.org This has involved using quinoxaline (B1680401) as a simpler nitrogen-containing heterocyclic analog to test synthetic strategies before moving to the more complex pterin (B48896) ring system. nih.gov Another approach involves the reaction of a molybdenum tetrasulfide with alkynes to directly form molybdenum dithiolene complexes. nih.gov
For modeling nitrogenase, the design of bulky ligands has been crucial to prevent the formation of inactive molybdenum-molybdenum dimers and to allow for the formation of the desired dinitrogen-bridged intermediate. acs.org
In the case of oxomolybdenum enzyme models, "scorpionate" ligands, such as hydrotris(methimazolyl)borate, have been used to create a sulfur-rich coordination sphere around the molybdenum, which helps to tune the redox potentials of the model complex to be closer to those of the native enzyme. researchgate.net The design of these ligands is a testament to the ability of chemists to manipulate the electronic and steric properties of a metal center to achieve biomimetic function. researchgate.net
Molybdenum Dimers in Advanced Materials Science
Design of Ordered Assemblies and Hybrid Materials
The rational design of ordered assemblies and hybrid materials is a cornerstone of modern materials science, enabling the creation of structures with tailored properties. Molybdenum dimers and their derivatives are pivotal in this endeavor, acting as versatile building blocks.
The formation of molybdenum oxide-based hybrid materials (MOBHMs) can be directed by polymers like polyethylene glycol (PEG), which function as both a mild reducing agent and a structure-directing agent. The morphology and crystal phase of these materials are highly dependent on reaction conditions such as polymer concentration and temperature. For instance, increasing PEG concentration can induce a morphological transition from ribbons to spheres and then to cubes, with a corresponding phase change from triclinic MoO3·H2O to amorphous products researchgate.net.
Peptides also serve as sophisticated tools for directing the self-assembly of complex nanostructures. Oligopeptides can modulate the assembly of Molybdenum Blue (MB) nanowheels into novel frameworks. Dipeptides, for example, can mount onto {Mo₂} units of the MB wheel, breaking the inversion symmetry of the ring and acting as both directing ligands and templates nih.gov. This bio-inspired approach opens new avenues for designing hybrid nanostructures with precisely controlled architectures and functionalities nih.gov. The deposition of small oligomeric (MoO₃)₁₋₆ clusters can lead to the self-assembly of ordered arrays of mono-oxo (MoO₃)₁ species on a titanium dioxide surface, demonstrating a pathway to atomically precise hierarchical oxides nih.gov.
Interactive Data Table: Influence of PEG Concentration on MOBHM Morphology
| PEG Concentration (g L⁻¹) | Resulting Morphology | Crystal Phase |
| 0 | Ribbon | Monoclinic H₂MoO₅ |
| Low | Sphere | Amorphous |
| High | Cube | Amorphous |
Photophysical Applications in Solid-State Devices, including Electroluminescence
Molybdenum-based materials, particularly molybdenum disulfide (MoS₂), have garnered significant attention for their unique photophysical properties and potential applications in solid-state devices. While bulk MoS₂ is an indirect bandgap semiconductor and generally optically inactive, its properties change dramatically at the nanoscale.
Single-layer MoS₂ is a direct bandgap semiconductor, making it promising for optoelectronic applications such as light detectors and emitters nih.gov. Electroluminescence has been detected in single-layer MoS₂ field-effect transistors, with the emission originating from the same excited state involved in absorption and photoluminescence, pegged at 1.8 eV nih.govresearchgate.net. This electroluminescence is typically localized at the contacts and exhibits a distinct threshold behavior nih.govresearchgate.net.
Interestingly, strong electroluminescence can also be induced in multilayer MoS₂ through the application of an electric field nih.gov. Vertical heterojunctions, such as GaN-Al₂O₃-MoS₂, can exhibit prominent direct bandgap excitonic emission over the entire junction area nih.gov. The efficiency of this electroluminescence in multilayer MoS₂ can be comparable to or even higher than that observed in monolayers nih.gov. This phenomenon is attributed to an electric-field-induced redistribution of carriers from the indirect bandgap to the direct bandgap in k-space nih.gov.
Interactive Data Table: Electroluminescence Properties of MoS₂
| Material | Bandgap Type | Electroluminescence Mechanism | Key Finding |
| Single-layer MoS₂ | Direct | Excitonic emission at 1.8 eV | Localized at contacts nih.govresearchgate.net |
| Multilayer MoS₂ | Indirect | Electric-field-induced carrier redistribution | Efficiency comparable to monolayers nih.gov |
Molybdenum Dimer-Based Electrocatalyst Development
The development of efficient and cost-effective electrocatalysts is crucial for sustainable energy technologies, such as hydrogen production from water. Molybdenum-sulfur dimers have emerged as highly effective electrocatalysts for the reduction of protons to hydrogen, operating at low overpotentials nih.govresearchgate.net.
Complexes such as (CpMoµ-S)₂S₂CH₂ and its derivatives can catalyze this reaction with nearly 100% current efficiency nih.gov. The kinetics of this process are influenced by several factors, including the proton source, solvent, and substituents on the cyclopentadienyl (B1206354) (Cp) and sulfur ligands nih.gov. For example, the reduction of p-cyanoanilinium tetrafluoroborate (B81430) is catalyzed at -0.64 V versus ferrocene, which corresponds to an overpotential of just 120 mV nih.gov. The catalytic cycle is initiated by the protonation of a sulfido ligand, with the rate-determining step at high acid concentrations being the elimination of dihydrogen nih.gov. Molybdenum-based materials are considered a promising alternative to platinum-based catalysts due to their lower cost and comparable performance in the hydrogen evolution reaction (HER) mdpi.com.
Interactive Data Table: Performance of a Molybdenum-Sulfur Dimer Electrocatalyst
| Catalyst | Substrate | Operating Potential (vs. Ferrocene) | Overpotential | Current Efficiency |
| (CpMoµ-S)₂S₂CH₂ | p-cyanoanilinium tetrafluoroborate | -0.64 V | 120 mV | ~100% nih.gov |
Spatial Configurations of Molybdenum Atomic Chains and Dimer Structures in Nanomaterials
The arrangement of atoms at the nanoscale dictates the properties of materials. First-principles density-functional methods have been employed to study the geometric and electronic structures of molybdenum atomic chains. These calculations reveal that molybdenum can form planar chains in zigzag, ladder, and dimer structures scientific.netresearchgate.net.
Among these configurations, the dimer structure chain is found to be the most stable scientific.netresearchgate.net. The ladder structure is more stable than the zigzag configuration scientific.net. These findings on structural stability, along with calculations of electronic energy bands and density of states, provide fundamental insights for the design of molybdenum-based nanomaterials scientific.net. In molybdenum silicide nanoparticles (MoₙSiₘ), the structures are found to contain metal atom chains, with the search for stable configurations often starting from Mo₂ dimers researchgate.net. The edge structures of MoS₂ nanoparticles also exhibit specific dimer configurations, with sulfur dimers forming at the molybdenum-terminated edge, which are crucial for their chemical activity dtu.dkscispace.com.
Interactive Data Table: Stability of Molybdenum Atomic Chain Configurations
| Configuration | Relative Stability |
| Dimer | Most Stable scientific.netresearchgate.net |
| Ladder | More stable than zigzag scientific.net |
| Zigzag | Least Stable |
Formation of Gigantic Molybdenum Blue Clusters and Higher-Order Aggregates
Molybdenum blue (MB) refers to a class of gigantic, wheel-shaped polyoxometalate (POM) clusters that self-assemble from smaller building blocks like {Mo₁}, c-{Mo₂}, and {Mo₈} units chinesechemsoc.orgnih.gov. These complex structures represent a frontier in controlled assembly, creating nano-sized inorganic clusters with diverse properties and potential applications in areas like catalysis and electronics chinesechemsoc.org.
The self-assembly process is typically initiated by the reduction of acidic molybdate solutions rsc.orgosti.govnih.gov. The resulting skeletal types, such as wheels, lemons, and spheres, are influenced by the concentration of the reducing agent rsc.orgosti.gov. For example, weakly reduced solutions tend to form wheel-shaped {MoV/VI₁₅₄/₁₇₆} archetypes and the lemon-shaped {MoV/VI₃₆₈} cluster, while more highly reduced solutions lead to spherical {MoV/VI₁₀₂}-type Keplerates rsc.orgosti.gov.
Recent discoveries have pushed the boundaries of these gigantic clusters, with the identification of dimeric aggregates. A notable example is the {Mo₁₇₂} dimer, which is composed of two {Mo₈₆} clusters chinesechemsoc.org. The spontaneous formation of such dimers indicates that gigantic MB clusters are available in solution for higher-order assembly into even more complex and diverse aggregates, as evidenced by the discovery of species like dimeric {Mo₂₅₆Eu₈} chinesechemsoc.org.
Interactive Data Table: Examples of Gigantic Molybdenum Blue Clusters
| Cluster Type | Formula | Shape | Key Feature |
| Wheel | {MoV/VI₁₅₄/₁₇₆} | Wheel | Archetypal MB cluster rsc.orgosti.gov |
| Lemon | {MoV/VI₃₆₈} | Lemon | Formed in weakly reduced solutions rsc.orgosti.gov |
| Sphere | {MoV/VI₁₀₂} | Sphere | Keplerate type, formed in highly reduced solutions rsc.orgosti.gov |
| Dimer | {Mo₁₇₂} | Cross-shaped | Dimer of two {Mo₈₆} clusters chinesechemsoc.org |
Future Outlook and Emerging Research Frontiers in Molybdenum Dimer Chemistry
Development of Novel Ligand Architectures for Tunable Reactivity and Stability
The reactivity and stability of molybdenum dimers are intrinsically linked to the ligands that encapsulate the dimetal core. A primary frontier in this area is the design of innovative ligand frameworks that can precisely control the dimer's properties. ontosight.ai Researchers are moving beyond simple, passive ligands to develop "redox non-innocent" and "chemically non-innocent" systems. These ligands can actively participate in chemical transformations by storing and releasing electrons or by undergoing structural changes, thereby opening up novel reaction pathways. osu.educhemrxiv.org
For instance, β-diketonate ligands, traditionally seen as simple stabilizing anions, have been shown to exhibit chemical non-innocence. In a low-valent molybdenum complex, a β-diketonate ligand was carboxylated by CO2, while in the presence of CS2, the system catalyzed reductive dimerization to tetrathiooxalate. chemrxiv.org This reactivity stems from the ligand's ability to facilitate the formation of a key intermediate. chemrxiv.org Similarly, N-heterocyclic phosphine (B1218219) (NHP) pincer ligands coordinated to molybdenum have demonstrated redox non-innocence, highlighting their potential for ambiphilic character and enabling unique chemical modifications. osu.edu
Pincer ligands, which bind to the metal center in a tridentate fashion, are another key area of development. By modifying the pincer backbone and the substituents on the donor atoms, researchers can create a highly tunable steric and electronic environment around the molybdenum dimer. mdpi.com This control helps prevent undesirable side reactions, such as dimerization of the entire complex, and can stabilize reactive intermediates. mdpi.com The exploration of spanning bidentate phosphine ligands with specific linkers, such as a difluoro-substituted phenyl group, also represents a strategy to create bimetallic complexes with adjacent vacant sites, potentially enhancing the binding of small molecules. acs.org The overarching goal is to establish clear structure-property relationships that allow for the rational design of molybdenum dimers for specific applications, such as catalysis and small molecule activation. ontosight.airesearchgate.net
Table 1: Examples of Novel Ligand Architectures and Their Influence on Molybdenum Complex Reactivity
| Ligand Type | Key Feature | Influence on Molybdenum Complex | Research Finding |
| β-Diketonate | Chemical Non-Innocence | Participates in CO2 and CS2 activation by forming a ligand-bound intermediate. chemrxiv.org | Enables stoichiometric carboxylation of the ligand with CO2 and catalytic reductive dimerization of CS2. chemrxiv.org |
| N-Heterocyclic Phosphine (NHP) Pincer | Redox Non-Innocence | The ligand can exist in different oxidation states, influencing the overall electronic structure and reactivity of the Mo center. osu.edu | Demonstrates ambiphilic character and facilitates redox-based transformations. osu.edu |
| Aryldiamide-based NCN Pincer | Steric and Electronic Tuning | Bulky substituents prevent complex dimerization while methyl groups on the backbone prevent ligand degradation via C-H activation. mdpi.com | Provides steric protection to the metal center and influences the electronic properties through its π-donating atoms. mdpi.com |
| Spanning Bidentate Phosphine | Creation of Vacant Sites | The ligand architecture is designed to create adjacent open coordination sites on a bimetallic platform. acs.org | Envisaged to enhance the binding of weak σ-bond donors like H2, though ligand redistribution was observed in Mo systems. acs.org |
Advanced Spectroscopic Probes for Transient this compound Intermediates
A complete understanding of the reaction mechanisms involving molybdenum dimers requires the characterization of short-lived, transient intermediates. mpg.de Because these species often exist for only fractions of a second, their detection necessitates the use of advanced spectroscopic techniques. The future of mechanistic studies in this field will heavily rely on the application and further development of time-resolved and highly sensitive spectroscopic methods. harvard.edu
Techniques such as transient absorption spectroscopy can monitor spectral changes during a chemical reaction, providing kinetic data and electronic information about intermediate species. escholarship.org For paramagnetic intermediates, particularly those involving Mo(V) states, Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool. nih.gov It can provide detailed information about the electronic structure and the local coordination environment of the molybdenum center. nih.gov
More sophisticated methods are also becoming central to the study of these complex systems. X-ray Absorption Spectroscopy (XAS), often performed at synchrotrons, is element-specific and can provide precise information on the oxidation state and local geometry (bond lengths and coordination numbers) of the molybdenum atoms in non-crystalline samples and transient states. mpg.de Other powerful techniques include Magnetic Circular Dichroism (MCD), which probes the magnetic and electronic properties of metal centers, and resonance Raman spectroscopy, which can highlight vibrations specifically associated with the molybdenum core or its bound substrates. mpg.denih.gov For gas-phase studies, cavity ringdown absorption spectroscopy has been employed to obtain high-resolution spectra of bare Mo2 dimers. psu.edu The challenge lies in integrating these techniques into experimental setups that can initiate a reaction (e.g., with a laser flash or rapid mixing) and probe the subsequent intermediates on their natural timescale. mpg.de
Table 2: Advanced Spectroscopic Techniques for Molybdenum Intermediate Characterization
| Spectroscopic Technique | Information Obtained | Relevance to Molybdenum Dimers |
| Transient Absorption Spectroscopy | Electronic spectra and kinetics of intermediates. escholarship.org | Tracks the formation and decay of short-lived species in catalytic cycles. |
| Electron Paramagnetic Resonance (EPR) | Electronic structure, oxidation state (e.g., Mo(V)), and hyperfine interactions with nearby nuclei. nih.gov | Characterizes paramagnetic intermediates crucial to redox processes. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and local bond distances. mpg.de | Provides direct structural information about the Mo centers in transient states, even in amorphous samples. |
| Magnetic Circular Dichroism (MCD) | Electronic structure and magnetic properties of ground and excited states. mpg.de | Elucidates the electronic transitions and magnetic coupling between the two Mo centers. |
| Resonance Raman Spectroscopy | Vibrational modes of the chromophore (the light-absorbing part of the molecule). nih.gov | Probes the Mo-Mo bond and the vibrations of ligands or substrates bound to the dimer core. |
| Cavity Ringdown Absorption Spectroscopy | High-resolution absorption spectra of gas-phase species. psu.edu | Studies the fundamental electronic states of isolated molybdenum dimers. |
Integration of Molybdenum Dimers into Multifunctional Nanosystems
A significant emerging frontier is the incorporation of molybdenum dimers into larger, functional materials and nanosystems. This strategy aims to combine the unique reactivity of the molecular dimer with the properties of a nanoscale scaffold, such as high surface area, quantum confinement effects, or plasmonic resonance. mdpi.comacs.org The resulting hybrid materials could have applications in heterogeneous catalysis, sensing, and nanomedicine. researchgate.netexplorationpub.com
One approach involves anchoring molybdenum dimers or clusters onto supports like graphene or molybdenum disulfide (MoS2) nanosheets. researchgate.netacs.org For example, single iron dimers have been successfully supported on MoS2, creating a catalyst for nitrogen activation where the MoS2 acts as a stabilizing carrier. researchgate.net Similarly, computational studies are exploring the stable configurations and catalytic potential of molybdenum subnanoclusters on graphene, which can be viewed as a step towards building defined dimeric active sites on a conductive support. acs.org
Synergistic Experimental and Computational Approaches for Mechanistic Understanding
The complexity of this compound reactivity necessitates a close partnership between experimental investigation and computational modeling. This synergistic approach is becoming indispensable for gaining a deep, mechanistic understanding that is often inaccessible through experiments alone. polyu.edu.hk Density Functional Theory (DFT) has emerged as a particularly powerful tool for elucidating the electronic structures, geometries, and reaction pathways of these systems. aip.orgacs.org
Computational studies can predict the geometries and binding energies of molybdenum dimers with different ligands, providing insights that guide synthetic efforts. mdpi.comresearchgate.net For example, DFT calculations were used to design a metal-nonmetal diatomic site (Mo–B) embedded in a C2N support, predicting it would have high stability and a novel mechanism for the electrocatalytic nitrogen reduction reaction (eNRR). aip.org This type of predictive work can significantly accelerate the discovery of new catalysts.
Furthermore, computational chemistry is crucial for interpreting complex spectroscopic data and mapping out entire catalytic cycles. mpg.de By calculating the energies of proposed intermediates and the barriers for their interconversion, researchers can validate or disprove mechanistic hypotheses derived from experimental data. acs.org For instance, in studying ethene hydrogenation by dimeric and tetrameric molybdenum sulfide (B99878) clusters, DFT calculations showed that under reaction conditions, each cluster could only activate one H2 molecule, suggesting the entire cluster acts as a single active site. acs.org This insight, combined with experimental kinetic data, led to a comprehensive model of the catalytic process. acs.org The interplay between modeling and experimentation allows for a detailed atomistic view of reaction mechanisms, including the role of conformational fluctuations and electrostatic interactions in processes like synergistic protein folding, a principle that also applies to the dynamic interactions within catalytic nanosystems. plos.org
Q & A
Q. Can this compound act as a precursor for novel metal-organic frameworks (MOFs) with tunable porosity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
